BDP FL maleimide
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BF2N4O3/c1-13-11-14(2)26-17(13)12-16-4-3-15(27(16)21(26,22)23)5-6-18(28)24-9-10-25-19(29)7-8-20(25)30/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMKXDGSMCHMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCN4C(=O)C=CC4=O)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BDP FL Maleimide: A Technical Guide for Advanced Biological Research
For Researchers, Scientists, and Drug Development Professionals
Core Summary
BDP FL maleimide is a high-performance, thiol-reactive fluorescent dye extensively utilized in biological research for the precise labeling of proteins and other biomolecules. Its exceptional photostability, high fluorescence quantum yield, and spectral similarity to fluorescein (FAM) make it an ideal probe for a wide range of applications, including fluorescence microscopy, fluorescence resonance energy transfer (FRET), and single-molecule tracking. This guide provides an in-depth overview of its properties, detailed experimental protocols, and a practical application in studying molecular motor dynamics.
Introduction
This compound is a derivative of boron-dipyrromethene (BODIPY), a class of fluorescent dyes known for their sharp excitation and emission peaks, high molar extinction coefficients, and relative insensitivity to solvent polarity and pH. The maleimide functional group allows for specific covalent attachment to free sulfhydryl groups (-SH) on cysteine residues of proteins and other thiolated molecules through a Michael addition reaction.[1] This high specificity, combined with the superior photophysical properties of the BDP FL core, offers significant advantages over traditional fluorescent labels like fluorescein, particularly in demanding imaging applications where photostability is crucial.[2][3]
Physicochemical and Spectroscopic Properties
The robust performance of this compound in biological research stems from its excellent photophysical characteristics. A summary of its key quantitative properties is presented below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 503 nm | [3] |
| Emission Maximum (λem) | 509 nm | |
| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Molecular Weight | 414.21 g/mol | |
| Solubility | Good in organic solvents (DMF, DMSO), limited in water |
Key Applications in Biological Research
The versatility of this compound makes it a valuable tool for a multitude of biological investigations:
-
Fluorescence Microscopy: Its high brightness and photostability make it an excellent choice for visualizing the localization and dynamics of labeled proteins within fixed and live cells.
-
Protein-Protein Interactions: By labeling specific proteins, this compound can be used in techniques like Fluorescence Resonance Energy Transfer (FRET) to study the proximity and interaction of different proteins within a complex.
-
Conformational Changes: FRET-based assays using this compound can also be employed to detect and quantify conformational changes in proteins upon ligand binding or other stimuli.
-
Single-Molecule Tracking: The high photon output and photostability of this compound are advantageous for tracking the movement of individual protein molecules, such as motor proteins, providing insights into their dynamics and mechanisms of action.
Experimental Protocols
Protein Labeling with this compound
This protocol provides a detailed methodology for the covalent labeling of a protein with this compound.
1. Reagent Preparation:
-
Protein Solution: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris). The protein concentration should ideally be between 1-10 mg/mL. Buffers containing thiols (e.g., DTT) should be avoided.
-
This compound Stock Solution: Equilibrate the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Vortex to ensure complete dissolution. This stock solution can be stored at -20°C for up to one month, protected from light and moisture.
-
(Optional) TCEP Solution: If the protein contains disulfide bonds that need to be reduced to expose free thiols, prepare a 10 mM stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in a degassed buffer.
2. Reduction of Disulfide Bonds (Optional):
-
To the protein solution, add a 10- to 100-fold molar excess of TCEP.
-
Incubate the mixture for 20-30 minutes at room temperature. It is recommended to perform this step under an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
3. Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein.
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark to prevent photobleaching of the dye.
4. Purification of the Labeled Protein:
-
Remove unreacted this compound from the labeled protein using gel filtration (e.g., a Sephadex G-25 column) or dialysis.
-
Equilibrate the column or dialysis cassette with the desired storage buffer.
-
Apply the reaction mixture to the column or into the dialysis cassette.
-
Collect the fractions containing the labeled protein, which will elute first in gel filtration. Monitor the elution by measuring the absorbance at 280 nm (protein) and 503 nm (BDP FL dye).
5. Determination of the Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following formula:
DOL = (A_max × Mwt_protein) / (ε_dye × (A_280 - (A_max × CF_280)))
Where:
-
A_max is the absorbance of the conjugate at 503 nm.
-
Mwt_protein is the molecular weight of the protein.
-
ε_dye is the molar extinction coefficient of this compound (92,000 M⁻¹cm⁻¹).
-
A_280 is the absorbance of the conjugate at 280 nm.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).
-
In Vitro Motility Assay with this compound-Labeled Myosin
This protocol describes how to study the function of a motor protein, such as myosin, labeled with this compound. This example is based on methodologies used for studying myosin motor function.
1. Preparation of Labeled Myosin:
-
Label the myosin motor domain with this compound following the protein labeling protocol described above.
2. Assembly of the Flow Cell:
-
Construct a flow cell by attaching a coverslip to a microscope slide with double-sided tape, creating a small chamber.
-
Introduce a solution of biotinylated BSA into the chamber and incubate for 5 minutes to coat the surface.
-
Wash the chamber with buffer.
-
Introduce a solution of streptavidin and incubate for 5 minutes.
-
Wash the chamber with buffer.
-
Introduce a solution of biotinylated actin filaments and incubate for 5 minutes to allow them to bind to the streptavidin-coated surface.
-
Wash the chamber to remove unbound actin.
3. Motility Assay:
-
Introduce the this compound-labeled myosin into the flow cell in a motility buffer containing ATP and an oxygen scavenger system to reduce photobleaching.
-
Observe the movement of the fluorescently labeled myosin molecules along the actin filaments using total internal reflection fluorescence (TIRF) microscopy.
4. Data Acquisition and Analysis:
-
Record time-lapse image sequences of the moving myosin molecules.
-
Track the position of individual fluorescent spots over time to determine their velocity and processivity (run length).
Visualizing Experimental Workflows
Logical Relationship of Protein Labeling and Functional Analysis
Caption: Workflow for labeling a protein with this compound and its subsequent use in a functional assay.
Experimental Workflow for In Vitro Motility Assay
Caption: Step-by-step workflow for conducting an in vitro motility assay with fluorescently labeled myosin.
Conclusion
This compound stands out as a superior fluorescent probe for the specific labeling of proteins and other biomolecules in advanced biological research. Its exceptional brightness, photostability, and well-defined chemistry make it an invaluable tool for a wide array of applications, from cellular imaging to single-molecule studies. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this compound to unravel complex biological processes.
References
BDP FL maleimide vs BODIPY FL maleimide is there a difference?
BDP FL Maleimide vs. BODIPY FL Maleimide: A Technical Guide
For researchers, scientists, and drug development professionals utilizing fluorescent labeling technologies, the distinction between fluorophores is critical. A common point of inquiry revolves around the difference between this compound and BODIPY FL maleimide. This technical guide clarifies that This compound is a common abbreviation for BODIPY FL maleimide , and the two terms refer to the identical chemical compound.[1][2][3]
BODIPY™ FL (boron-dipyrromethene) is a highly versatile and photostable green fluorescent dye.[4] Its maleimide derivative is a thiol-reactive probe specifically designed for covalently attaching the BODIPY FL fluorophore to cysteine residues in proteins and other thiol-containing biomolecules.
Core Characteristics and Advantages
BODIPY FL maleimide is frequently chosen as a superior replacement for fluorescein-based dyes (like FITC) for several key reasons:
-
High Photostability: It exhibits significantly less photobleaching compared to fluorescein, making it ideal for demanding applications like fluorescence microscopy and single-molecule studies.
-
Narrow, Sharp Spectra: The dye possesses sharp excitation and emission peaks, which reduces spectral overlap in multicolor imaging experiments.
-
High Quantum Yield: BODIPY FL maintains a high fluorescence quantum yield, even after conjugation to proteins, resulting in bright signals.
-
Environmental Insensitivity: Its fluorescence is less sensitive to changes in pH and solvent polarity compared to fluorescein.
-
Neutral Charge: The conjugated dye is electronically neutral, which minimizes alterations to the isoelectric point of the labeled protein.
Quantitative Data Summary
The photophysical properties of BODIPY FL maleimide are summarized in the table below. These characteristics make it compatible with standard green fluorescence detection channels, such as those used for FAM or Alexa Fluor™ 488.
| Property | Value | Reference |
| Maximum Excitation (λex) | 503 nm | |
| Maximum Emission (λem) | 509 nm | |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.97 | |
| Reactive Group | Maleimide | |
| Target Functional Group | Thiol (Sulfhydryl, -SH) | |
| Recommended Solvents | DMSO, DMF |
Experimental Protocols
Thiol-Reactive Labeling of Proteins with BODIPY FL Maleimide
This protocol provides a general procedure for conjugating BODIPY FL maleimide to a protein via its cysteine residues.
1. Materials and Reagent Preparation
-
Protein: Protein to be labeled (concentration: 1-10 mg/mL).
-
Labeling Buffer: A degassed, thiol-free buffer with a pH of 7.0-7.5. Suitable options include 1X PBS, 10-100 mM Tris, or HEPES. Degassing can be achieved by vacuum application or by bubbling an inert gas (e.g., nitrogen, argon) through the solution.
-
BODIPY FL Maleimide: Provided as a solid.
-
Anhydrous DMSO or DMF: For reconstituting the dye.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. Dithiothreitol (DTT) can also be used, but must be removed before adding the maleimide dye.
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) for separating the labeled protein from unreacted dye.
2. Disulfide Bond Reduction (Optional)
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols for the labeling reaction to occur.
-
Dissolve the protein in the degassed Labeling Buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature.
3. Labeling Reaction
-
Prepare Dye Stock Solution: Allow the vial of BODIPY FL maleimide to equilibrate to room temperature. Add the appropriate volume of anhydrous DMSO or DMF to create a 1-10 mg/mL stock solution. Vortex to ensure complete dissolution.
-
Calculate Molar Ratio: A 10- to 20-fold molar excess of the dye to the protein is a common starting point for optimization.
-
Perform Conjugation: While gently stirring or vortexing the protein solution, add the calculated volume of the dye stock solution.
-
Incubate: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
4. Purification of the Conjugate
It is crucial to remove the unreacted dye from the labeled protein.
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Labeling Buffer.
-
Apply the reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with Labeling Buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the labeled protein.
5. Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein, can be calculated using spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~503 nm (Aₘₐₓ).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)
-
Where CF₂₈₀ is the correction factor for the dye at 280 nm (for BODIPY FL, this is approximately 0.027).
-
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length)
-
Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ (~92,000 M⁻¹cm⁻¹).
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Thiol-Maleimide Conjugation Chemistry
The following diagram illustrates the chemical reaction between the maleimide group of BODIPY FL and a thiol group from a cysteine residue, forming a stable thioether bond.
Caption: Reaction of BODIPY FL maleimide with a protein thiol.
Experimental Workflow for Protein Labeling
This diagram outlines the key steps in the protein labeling protocol, from reagent preparation to the final purified conjugate.
Caption: Workflow for BODIPY FL maleimide protein conjugation.
References
- 1. BDP FL NHS ester (A270096) | Antibodies.com [antibodies.com]
- 2. This compound (A270095) | Antibodies.com [antibodies.com]
- 3. BODIPY analogs - Fluorescent probes! Lumiprobe newsletter - Forum 2.0 - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to the Thiol Reactivity of BDP FL Maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the thiol reactivity of BDP FL maleimide, a widely used fluorescent probe for labeling biomolecules. The content herein is intended to equip researchers with the fundamental knowledge required for the successful application of this reagent in experimental settings, particularly in the context of protein labeling and conjugation for drug development.
Core Principles of Thiol Reactivity
The conjugation of this compound to thiol-containing molecules, such as cysteine residues in proteins, is a highly efficient and selective process based on the Michael addition reaction.[1] This reaction forms a stable thioether bond between the maleimide group and the sulfhydryl group of the thiol.
The reaction is highly specific for thiols, particularly within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][2] The active species for this reaction is the thiolate anion, the formation of which is favored in this pH range.
Several factors can influence the rate and efficiency of the thiol-maleimide reaction:
-
pH: The optimal pH range for the reaction is 6.5-7.5. Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) become more prevalent.
-
Thiol pKa: The reactivity of the thiol is dictated by its pKa, as this determines the concentration of the nucleophilic thiolate anion at a given pH.
-
Solvent: The choice of solvent can influence the reaction mechanism and kinetics. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used to dissolve this compound and facilitate the reaction.
-
Stoichiometry: The molar ratio of maleimide to thiol is a critical parameter. An excess of the maleimide reagent is often used to drive the reaction to completion, with a 10-20 fold molar excess being a common starting point for protein labeling.
It is important to note that disulfide bonds, formed by the oxidation of two cysteine residues, are unreactive towards maleimides. Therefore, a crucial prerequisite for successful conjugation is the reduction of any disulfide bonds to free the thiol groups.
Quantitative Data
The following tables summarize key quantitative data for this compound and the general maleimide-thiol reaction.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Absorption Maximum (λabs) | 503 nm | |
| Emission Maximum (λem) | 509 nm | |
| Molar Extinction Coefficient (ε) | 92,000 M-1cm-1 | |
| Fluorescence Quantum Yield (Φ) | 0.97 |
Table 2: Factors Influencing Maleimide-Thiol Reaction Kinetics
| Factor | Effect on Reaction Rate | Optimal Condition/Consideration | Reference(s) |
| pH | Increases from pH 6.5 to 7.5 | 6.5 - 7.5 | |
| Decreases below pH 6.5 | |||
| Hydrolysis and side reactions increase above pH 7.5 | |||
| Thiol pKa | Higher pKa can decrease the reaction rate | Dependent on the specific thiol | |
| Solvent | Polar solvents can facilitate the reaction | DMSO, DMF are common co-solvents | |
| Temperature | Faster at room temperature (20-25°C) than at 4°C | Room temperature for 1-2 hours or 4°C overnight | |
| Maleimide:Thiol Molar Ratio | Higher ratio drives the reaction to completion | 10:1 to 20:1 for protein labeling |
Experimental Protocols
The following is a generalized protocol for labeling proteins with this compound. It is essential to optimize the conditions for each specific protein and application.
Materials:
-
This compound
-
Protein or other thiol-containing biomolecule
-
Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT)
-
Purification column (e.g., gel filtration)
Protocol:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If disulfide bonds are present, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.
-
-
Maleimide Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh. Unused solution can be stored at -20°C for up to one month, protected from light.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of dye is a good starting point).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules by gel filtration, dialysis, or another suitable chromatographic method.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the ratio of dye molecules to protein molecules, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of BDP FL (503 nm).
-
The corrected protein absorbance (A280c) is calculated using the following formula: A280c = A280 - (Amax × CF), where Amax is the absorbance at 503 nm and CF is the correction factor for the dye at 280 nm (CF280 = 0.027 for this compound).
-
Visualizations
Diagram 1: Thiol-Maleimide Reaction Mechanism
Caption: Michael addition reaction between a thiol and this compound.
Diagram 2: Experimental Workflow for Protein Labeling
Caption: A typical workflow for labeling proteins with this compound.
Diagram 3: Factors Influencing Thiol-Maleimide Reaction
Caption: Key factors that affect the efficiency of the thiol-maleimide reaction.
References
Unveiling the Spectroscopic Profile of BDP FL Maleimide: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the spectral properties and applications of BDP FL maleimide, a versatile fluorescent probe for labeling biomolecules. This document provides researchers, scientists, and drug development professionals with in-depth data, experimental protocols, and workflow visualizations to effectively utilize this powerful tool in their studies.
This compound is a bright, photostable, and thiol-reactive fluorescent dye belonging to the borondipyrromethene family.[1] Its spectral characteristics, closely resembling those of fluorescein (FAM), coupled with its exceptional photostability, make it an ideal substitute for traditional fluorophores in a variety of applications, including fluorescence microscopy and protein labeling. This guide summarizes its core spectral properties, provides detailed experimental procedures for its use, and illustrates key workflows.
Core Spectral and Physicochemical Properties
This compound exhibits a strong absorption and emission profile in the green region of the visible spectrum. Its key quantitative spectral and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 503 - 504 nm | |
| Maximum Emission Wavelength (λem) | 509 - 514 nm | |
| Molar Extinction Coefficient (ε) | 85,000 - 92,000 M-1cm-1 | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Fluorescence Lifetime (τ) | ~5.87 ns (for BODIPY FL) | |
| Molecular Weight | 414.21 g/mol | |
| Molecular Formula | C20H21BF2N4O3 |
Note: The fluorescence lifetime is for BODIPY FL, which has an identical structure to this compound.
Experimental Protocols
Protein Labeling with this compound
This protocol outlines the general procedure for conjugating this compound to proteins via its thiol-reactive maleimide group, which selectively targets cysteine residues.
Materials:
-
This compound
-
Protein of interest containing free thiol groups
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-7.5. Degas the buffer before use.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis before adding the dye.
-
-
Dye Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column. Other methods like dialysis or HPLC can also be used.
-
-
Degree of Labeling (DOL) Calculation:
-
The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~503 nm).
-
The DOL can be calculated using the following formula: DOL = (Amax * εprotein) / [(A280 - (Amax * CF280)) * εdye] Where:
-
Amax is the absorbance at the dye's maximum absorption wavelength.
-
A280 is the absorbance at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εdye is the molar extinction coefficient of the dye at its Amax.
-
CF280 is the correction factor for the dye's absorbance at 280 nm (CF280 = A280 of dye / Amax of dye).
-
-
Measurement of Fluorescence Spectra
This protocol describes the general steps for acquiring the fluorescence excitation and emission spectra of a this compound conjugate.
Materials:
-
This compound-labeled protein solution
-
Fluorometer with excitation and emission monochromators
-
Cuvette (typically quartz)
Procedure:
-
Sample Preparation:
-
Dilute the purified this compound conjugate in a suitable buffer (e.g., PBS) to a concentration that gives a fluorescence signal within the linear range of the fluorometer. An absorbance of 0.02-0.05 at the excitation maximum in a 1 cm path length cuvette is a good starting point to avoid inner filter effects.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the absorption maximum of this compound (~503 nm).
-
Scan the emission monochromator from a wavelength slightly above the excitation wavelength (e.g., 510 nm) to a longer wavelength (e.g., 700 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the emission maximum of this compound (~509 nm).
-
Scan the excitation monochromator from a shorter wavelength (e.g., 400 nm) up to a wavelength slightly below the emission wavelength (e.g., 500 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for labeling proteins with this compound.
Caption: General workflow for acquiring fluorescence spectra.
References
BDP FL Maleimide: A Technical Guide to its Spectroscopic Properties and Applications in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BDP FL maleimide, a thiol-reactive fluorescent dye with exceptional photostability. We will delve into its core spectral and photophysical properties, provide detailed experimental protocols for its use in protein labeling, and illustrate its application in studying cellular signaling pathways.
Core Properties of this compound
This compound is a borondipyrromethene-based dye that serves as a superior alternative to traditional fluorophores like fluorescein (FAM). Its key advantages include high photostability, a high fluorescence quantum yield, and spectral characteristics compatible with standard FAM filter sets. These properties make it an ideal tool for demanding applications such as fluorescence microscopy and single-molecule studies.
Photophysical and Chemical Data
The following table summarizes the key quantitative data for this compound, facilitating its integration into experimental designs.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 503-504 nm | [1][2] |
| Emission Maximum (λem) | 509-514 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 85,000 - 92,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Molecular Weight | 414.21 g/mol | |
| Chemical Formula | C₂₀H₂₁BF₂N₄O₃ | |
| Solubility | Good in DMSO, DMF | |
| Reactive Group | Maleimide | |
| Target Moiety | Thiols (Sulfhydryls) |
Application in Cellular Signaling: A Focus on Kinase Pathways and Cell Migration
This compound is a powerful tool for dissecting cellular signaling pathways. Its ability to be specifically conjugated to cysteine residues allows for the precise labeling of proteins of interest within a signaling cascade. This enables researchers to track protein localization, dynamics, and interactions in response to cellular stimuli.
One critical area of application is the study of kinase signaling pathways that regulate cell migration. These pathways often involve a cascade of protein phosphorylation events that ultimately lead to the remodeling of the actin cytoskeleton, driving cell movement. This compound can be used to label key proteins in this process, such as a specific kinase or an actin-binding protein, to visualize their behavior in real-time.
Figure 1: A simplified diagram of a kinase signaling cascade. This compound can be used to label proteins like Kinase B or actin to study their roles in this pathway.
Experimental Protocols: Labeling Proteins with this compound
The following provides a detailed methodology for the covalent labeling of proteins with this compound. The protocol is based on the reaction of the maleimide group with free thiol groups on cysteine residues.
Materials
-
Protein of interest (with at least one accessible cysteine residue)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.2-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification column (e.g., gel filtration or dialysis cassette)
Workflow for Protein Labeling
The overall workflow for labeling a protein with this compound involves preparation of the protein and dye, the conjugation reaction, and purification of the labeled protein.
Figure 2: A flowchart outlining the key steps in labeling a protein with this compound.
Detailed Methodology
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed prior to the addition of the maleimide dye, as it contains a free thiol.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, dialysis can be used to remove the free dye.
-
-
Characterization (Degree of Labeling):
-
Determine the protein concentration by measuring the absorbance at 280 nm (A₂₈₀).
-
Measure the absorbance of the BDP FL dye at its maximum absorbance (A₅₀₄).
-
The degree of labeling (DOL) can be calculated using the following formula:
DOL = (A₅₀₄ × ε_protein) / ((A₂₈₀ - (A₅₀₄ × CF₂₈₀)) × ε_dye)
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of this compound at 504 nm (e.g., 92,000 M⁻¹cm⁻¹).
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).
-
-
Conclusion
This compound offers a significant advantage for researchers studying protein function and cellular signaling due to its exceptional brightness and photostability. The straightforward and robust labeling protocol allows for the site-specific attachment of this fluorophore to proteins of interest, enabling a wide range of applications in fluorescence microscopy, FRET-based assays, and other fluorescence techniques. This guide provides the essential data and methodologies to successfully incorporate this compound into your research, facilitating new discoveries in the complex world of cellular signaling.
References
An In-depth Technical Guide to BDP FL Maleimide: Structure, Properties, and Applications
For researchers, scientists, and professionals in drug development, BDP FL maleimide stands out as a critical tool for fluorescently labeling proteins and other biomolecules. Its exceptional brightness, photostability, and specific reactivity with thiol groups make it an ideal replacement for traditional fluorophores like fluorescein. This guide provides a comprehensive overview of its chemical characteristics, properties, and detailed protocols for its use in experimental settings.
Core Properties and Chemical Structure
This compound is a derivative of the borondipyrromethene (BODIPY) class of fluorescent dyes.[1][2] Its structure is characterized by a BODIPY core, which is responsible for its bright fluorescence and high photostability, and a maleimide group that allows for covalent attachment to sulfhydryl groups.[3] This thiol-reactive nature makes it particularly useful for labeling cysteine residues in proteins and peptides.[1]
The dye is non-charged and has a low molecular weight, which minimizes potential interference with the biological activity of the labeled molecule.[2] It exhibits absorption and fluorescence spectra similar to fluorescein (FAM), making it compatible with standard FITC filter sets. However, its superior photostability makes it more suitable for demanding applications such as fluorescence microscopy.
Quantitative Data Summary
The key photophysical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₁BF₂N₄O₃ | |
| Molecular Weight | 414.21 g/mol | |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 509 nm | |
| Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Solubility | Good in DMF, DMSO; Limited in water | |
| Storage Conditions | -20°C in the dark, desiccated |
Reaction Mechanism with Thiols
This compound selectively reacts with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction. This reaction forms a stable, covalent thioether bond, permanently attaching the fluorescent dye to the protein. The reaction is most efficient at a pH between 6.5 and 7.5.
Experimental Protocols
The following is a detailed protocol for the labeling of proteins with this compound.
Materials
-
Protein of interest containing at least one cysteine residue
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
-
Purification column (e.g., gel filtration or spin desalting column)
Protocol
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note that if dithiothreitol (DTT) is used for reduction, it must be removed prior to the addition of the maleimide dye, as it also contains a thiol group.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye from the labeled protein using a suitable purification method such as gel filtration, dialysis, or a spin desalting column. The choice of method will depend on the protein and the scale of the reaction.
-
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of BDP FL (A₅₀₃).
-
Calculate the corrected protein absorbance: A₂₈₀(corr) = A₂₈₀ - (A₅₀₃ x CF₂₈₀), where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for BDP FL, this is approximately 0.027).
-
Calculate the molar concentration of the protein and the dye using the Beer-Lambert law (A = εcl).
-
The DOL is the molar ratio of the dye to the protein.
-
Applications in Signaling Pathway Research
This compound-labeled proteins are invaluable tools for studying cellular signaling pathways. The high fluorescence output and photostability of the dye allow for sensitive and prolonged visualization of protein localization, trafficking, and interactions. For example, a growth factor labeled with this compound can be used to track its binding to cell surface receptors, subsequent internalization, and trafficking through endocytic pathways.
References
BDP FL maleimide advantages over fluorescein (FAM)
An In-depth Technical Guide: The Advantages of BDP FL Maleimide Over Fluorescein (FAM) for Advanced Fluorescence Applications
Executive Summary
For decades, fluorescein (FAM) has been a workhorse fluorophore in biological research. However, its significant limitations, particularly its poor photostability and pH-sensitive fluorescence, have driven the development of superior alternatives. BDP FL, a borondipyrromethene (BODIPY) dye, has emerged as a premier replacement for fluorescein in the 488 nm channel. When functionalized with a maleimide group, BDP FL provides a highly specific, stable, and bright fluorescent probe for labeling biomolecules. This guide details the core advantages of this compound over traditional fluorescein-based labels, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their experimental designs.
Core Advantages of BDP FL over Fluorescein (FAM)
BDP FL dyes offer significant improvements over fluorescein, addressing its major drawbacks and enabling more quantitative and robust experimental outcomes.
-
Superior Photostability: The most critical advantage of BDP FL is its exceptional resistance to photobleaching.[1][2][3] While an average fluorescein molecule emits 30,000-40,000 photons before irreversible photochemical destruction, BODIPY dyes are demonstrably more stable.[1][4] This enhanced stability is crucial for applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging and high-resolution microscopy, as it ensures a longer observation time and more reliable signal quantification.
-
pH Insensitivity: The fluorescence of BDP FL is largely independent of pH in the physiological range (pH 4 to 10). In contrast, the fluorescence intensity of fluorescein is highly dependent on pH and is significantly quenched in acidic environments. This makes BDP FL the superior choice for studies involving acidic organelles (e.g., lysosomes) or experiments where pH may fluctuate, ensuring a stable and reliable signal regardless of environmental changes.
-
Narrow Emission Spectrum: BDP FL dyes exhibit a characteristically narrow emission bandwidth. This property reduces spectral overlap in multicolor imaging experiments, minimizing bleed-through between channels and simplifying data analysis. The sharp emission peak also results in a higher peak intensity compared to the broader spectrum of fluorescein, which can improve signal-to-noise ratios.
-
Lack of Ionic Charge: The BDP FL core is uncharged, which can be advantageous for preparing cell-permeant probes or when labeling proteins where the introduction of a charge might perturb the biomolecule's function or localization.
Quantitative Photophysical Properties
The selection of a fluorophore is dictated by its specific photophysical properties. The table below provides a direct comparison of the key quantitative parameters for BDP FL and Fluorescein (FAM).
| Property | BDP FL | Fluorescein (FAM) | Advantage |
| Excitation Max (λex) | ~503 nm | ~494 nm | Similar, compatible with standard 488 nm lasers. |
| Emission Max (λem) | ~509 nm | ~518 nm | Similar, detectable in the green channel. |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | ~75,000 cm⁻¹M⁻¹ | High brightness for both, slightly higher for BDP FL. |
| Fluorescence Quantum Yield (Φ) | ~0.97 | ~0.92 | Very high for both, contributing to bright signals. |
| Photostability | Very High | Low | Significant BDP FL Advantage. |
| pH Sensitivity | Insensitive (pH 4-10) | Sensitive (pKa ~6.4) | Significant BDP FL Advantage. |
| Spectral Width | Narrow | Broad | BDP FL Advantage for multiplexing. |
Chemical Reactivity and Labeling Strategy
The functional group on the dye dictates its reactivity and target on the biomolecule. BDP FL is commonly supplied as a maleimide derivative, while fluorescein is often used as a succinimidyl ester (SE) or NHS-ester. This leads to fundamentally different labeling strategies.
-
This compound: The maleimide group is highly selective for thiol (sulfhydryl) groups, primarily found on cysteine residues in proteins. This reaction is specific and occurs efficiently at neutral pH (7.0-7.5), forming a stable thioether bond. This specificity allows for site-directed labeling if a protein has a unique, accessible cysteine residue.
-
Fluorescein (FAM) Succinimidyl Ester (SE): The SE (or NHS-ester) group reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues. This reaction is less specific than maleimide chemistry, as proteins typically have multiple lysine residues on their surface. The reaction requires a slightly alkaline pH (typically 8.5±0.5) to ensure the primary amines are deprotonated and nucleophilic.
References
The Enduring Glow: A Technical Guide to the Photostability of BDP FL Maleimide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fluorescence-based research and drug development, the longevity of a fluorophore's signal is paramount. BDP FL maleimide, a member of the borondipyrromethene (BODIPY) family of dyes, has emerged as a robust tool for labeling proteins and other thiol-containing biomolecules. Its exceptional photostability, far surpassing that of traditional fluorophores like fluorescein, makes it an invaluable asset for demanding applications such as live-cell imaging and high-resolution microscopy.[1][2][3] This technical guide delves into the core principles of this compound's photostability, providing researchers with the quantitative data, experimental protocols, and conceptual understanding necessary to harness its full potential.
Core Photophysical Properties of this compound
This compound's superior performance stems from its inherent chemical structure, which is less susceptible to the photochemical reactions that lead to the degradation of other dyes.[4] Key photophysical parameters are summarized below, offering a quantitative basis for its selection in experimental design.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~504 nm | [5] |
| Emission Maximum (λem) | ~514 nm | |
| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | High (approaching 1.0) | |
| Purity | >96% | |
| Molecular Formula | C₂₀H₂₁BF₂N₄O₃ | |
| Molecular Weight | ~414.2 g/mol |
The Foundation of Labeling: The Thiol-Maleimide Reaction
The utility of this compound as a labeling agent is rooted in the highly specific and efficient reaction between its maleimide group and free thiol (sulfhydryl) groups on biomolecules, most notably cysteine residues in proteins. This Michael addition reaction forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5), ensuring a permanent and robust linkage.
Unraveling Photostability: Experimental Protocols
Quantifying the photostability of a fluorophore is critical for interpreting fluorescence data accurately. The following protocols outline common methodologies for assessing the photobleaching characteristics of this compound.
Protocol 1: Time-Lapse Fluorescence Microscopy for Photobleaching Analysis
This method directly measures the decay in fluorescence intensity over time under continuous illumination.
1. Sample Preparation:
-
Label the protein of interest with this compound according to standard protocols.
-
Purify the conjugate to remove any unbound dye.
-
Prepare the sample for microscopy (e.g., fixed cells, immobilized proteins on a glass slide, or live cells in an imaging chamber).
2. Microscope Setup:
-
Use a fluorescence microscope equipped with a suitable excitation source (e.g., a 488 nm laser) and emission filters.
-
Set the illumination intensity, camera gain, and exposure time to be consistent across all experiments.
3. Image Acquisition:
-
Locate the region of interest (ROI).
-
Acquire a time-lapse series of images with continuous illumination. The time interval between images should be short enough to capture the fluorescence decay accurately.
4. Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the intensity values to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time. The resulting curve can be used to determine the photobleaching half-life (the time at which the intensity drops to 50% of its initial value).
Protocol 2: Fluorescence Loss in Photobleaching (FLIP)
FLIP is a technique used to measure the mobility and binding kinetics of fluorescently labeled molecules, which can be influenced by photostability.
1. Sample Preparation: As described in Protocol 1.
2. Microscope Setup:
-
Use a confocal microscope with the ability to selectively bleach a defined ROI.
3. Image Acquisition:
-
Acquire a pre-bleach image of the sample.
-
Repeatedly bleach a small ROI with a high-intensity laser.
-
Acquire images of the entire field of view between bleaching pulses using a lower laser intensity.
4. Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI and other non-bleached regions over time.
-
The rate of fluorescence loss in the non-bleached regions provides information about the mobility of the labeled molecules and their exchange with the bleached region.
Comparative Photostability
Factors Influencing Photostability and Mitigation Strategies
The photobleaching of BDP FL, like other fluorophores, is primarily caused by the interaction of the excited-state dye with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that can chemically destroy the fluorophore. Several factors can exacerbate this process:
-
High Illumination Intensity: More intense light leads to a faster rate of photobleaching.
-
Long Exposure Times: Prolonged illumination increases the cumulative damage to the fluorophore.
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching.
To minimize photobleaching and extend the useful lifetime of this compound conjugates, researchers can employ several strategies:
-
Use the Lowest Possible Illumination Power: Adjust the laser power or use neutral density filters to a level that provides an adequate signal-to-noise ratio without excessive photobleaching.
-
Minimize Exposure Time: Reduce the duration of illumination by using sensitive detectors and optimizing image acquisition settings.
-
Use Antifade Reagents: Mounting media containing antifade agents can help to quench ROS and reduce the rate of photobleaching.
-
Oxygen Scavenging Systems: In some in vitro experiments, enzymatic oxygen scavenging systems can be used to deplete the local environment of oxygen.
Conclusion
This compound stands out as a highly photostable fluorescent probe, offering researchers a reliable tool for a wide range of applications in cell biology, biochemistry, and drug discovery. Its bright fluorescence and resistance to photobleaching enable longer and more robust imaging experiments, providing clearer insights into dynamic cellular processes. By understanding the principles of its photostability and implementing appropriate experimental strategies, researchers can fully leverage the enduring glow of this compound to advance their scientific endeavors.
References
BDP FL Maleimide: A Technical Guide to Solubility and Solvent Compatibility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and solvent compatibility of BDP FL maleimide, a widely used fluorescent probe for labeling biomolecules. Understanding these parameters is critical for the successful design and execution of labeling experiments, ensuring optimal dye performance and reproducible results.
Core Properties of this compound
This compound is a thiol-reactive fluorescent dye belonging to the BODIPY family. It exhibits bright green fluorescence with a narrow emission peak, high quantum yield, and exceptional photostability, making it an excellent alternative to traditional fluorophores like fluorescein. Its primary application is the covalent labeling of cysteine residues in proteins and peptides through a Michael addition reaction.
Solubility Profile
The solubility of this compound is a key factor in preparing stock solutions and performing labeling reactions. The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 33.33 mg/mL (80.47 mM)[1] | Anhydrous DMSO is recommended for preparing stock solutions to prevent hydrolysis of the maleimide group. |
| Dimethylformamide (DMF) | Good[2][3][4][5] | Not specified | Anhydrous DMF is recommended for preparing stock solutions. |
| Dichloromethane (DCM) | Good | Not specified | |
| Water | Limited | Not specified | The use of an organic co-solvent is necessary for aqueous labeling reactions. |
| Ethanol | Not specified | Not specified | |
| Methanol | Not specified | Not specified | |
| Acetonitrile | Not specified | Not specified |
Solvent and Buffer Compatibility
The choice of solvent and buffer system is crucial for maintaining the stability and reactivity of this compound.
Recommended Solvents for Stock Solutions:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dimethylformamide (DMF)
It is critical to use anhydrous solvents to prepare stock solutions of this compound. The maleimide group is susceptible to hydrolysis, which can be accelerated by the presence of water, leading to a loss of reactivity towards thiols. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to one month, protected from light and moisture.
Recommended Buffers for Labeling Reactions: The thiol-maleimide conjugation reaction is most efficient at a pH range of 7.0-7.5. Common buffers compatible with this reaction include:
-
Phosphate-Buffered Saline (PBS)
-
Tris Buffer
-
HEPES Buffer
Buffers and Reagents to Avoid: Buffers containing thiols, such as dithiothreitol (DTT), should be avoided in the final labeling reaction mixture as they will compete with the target molecule for reaction with the maleimide. If a reducing agent is required to reduce disulfide bonds in the protein, Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain a thiol group.
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial briefly to ensure the dye is fully dissolved.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
General Protein Labeling Protocol
This protocol provides a general workflow for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
-
Protein Preparation:
-
Dissolve the protein in a suitable degassed buffer (e.g., PBS, Tris, HEPES) at a pH of 7.0-7.5. The protein concentration is typically in the range of 1-10 mg/mL.
-
If the protein contains disulfide bonds, reduction is necessary to generate free thiol groups. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye from the labeled protein using size exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or ultrafiltration.
-
Visualizing the Labeling Workflow
The following diagrams illustrate the key steps in the protein labeling process with this compound.
Caption: Experimental workflow for protein labeling.
Thiol-Maleimide Reaction Pathway
The covalent labeling of a thiol-containing molecule with this compound proceeds via a Michael addition reaction, forming a stable thioether bond.
Caption: Thiol-maleimide conjugation reaction.
Stability Considerations
The stability of both the this compound reagent and the resulting conjugate is critical for reliable experimental outcomes.
-
pH Stability: The maleimide group is most stable and reactive towards thiols at a neutral pH (around 7.0). At pH values above 7.5, the rate of maleimide hydrolysis increases, and its reactivity towards primary amines becomes more significant. At acidic pH, the reaction with thiols is slower.
-
Photostability: this compound exhibits high photostability compared to fluorescein, making it well-suited for applications requiring prolonged light exposure, such as fluorescence microscopy.
-
Storage: Store this compound solid at -20°C, desiccated and protected from light. Stock solutions in anhydrous solvents should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Labeled proteins are typically stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.
References
BDP FL Maleimide: An In-Depth Technical Guide for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BDP FL maleimide, a thiol-reactive fluorescent dye, and its application in live-cell imaging. We will delve into its photophysical properties, experimental protocols for cellular labeling, and its utility in studying dynamic cellular processes.
Core Properties of this compound
This compound is a fluorescent probe belonging to the borondipyrromethene (BODIPY) family of dyes.[1][2][3][4] Renowned for their high photostability, brightness, and sharp emission spectra, BODIPY dyes are excellent tools for fluorescence microscopy.[5] this compound is spectrally similar to fluorescein (FAM), making it a suitable replacement with the added advantage of superior photostability. Its maleimide functional group allows for the specific and covalent labeling of biomolecules containing free thiol (-SH) groups, primarily the cysteine residues in proteins.
Photophysical and Chemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 509 nm | |
| Molar Extinction Coefficient (ε) | 92,000 M-1cm-1 | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Molecular Weight | 414.21 g/mol | |
| Molecular Formula | C20H21BF2N4O3 | |
| Solubility | Good in DMF, DMSO |
Suitability for Live-Cell Imaging
The characteristics of this compound make it a highly suitable probe for live-cell imaging applications.
-
High Photostability: this compound exhibits remarkable resistance to photobleaching, enabling long-term imaging experiments with minimal signal loss. This is a crucial advantage over less stable dyes like fluorescein.
-
Brightness: With a high extinction coefficient and near-perfect quantum yield, this compound provides a strong fluorescence signal, allowing for the detection of low-abundance proteins.
-
Specificity: The maleimide group's reactivity towards thiols allows for the targeted labeling of cysteine-containing proteins, minimizing non-specific background fluorescence.
-
Low Cytotoxicity: BODIPY dyes, in general, exhibit low cytotoxicity, which is essential for maintaining cell health and obtaining biologically relevant data during live-cell imaging experiments. However, it is always recommended to perform a cytotoxicity assay for the specific cell line and experimental conditions.
Experimental Protocols
Below are detailed methodologies for labeling proteins with this compound and subsequent live-cell imaging.
Protein Labeling with this compound
This protocol is adapted from general maleimide labeling procedures.
Materials:
-
This compound
-
Protein of interest with an accessible cysteine residue
-
Degassed reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., 2-mercaptoethanol or dithiothreitol)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Dye Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted maleimide.
-
Purification: Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the BDP FL dye (at 503 nm).
Live-Cell Imaging of this compound-Labeled Proteins
This protocol provides a general workflow for imaging cells treated with the labeled protein.
Materials:
-
Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
-
This compound-labeled protein
-
Live-cell imaging medium
-
Fluorescence microscope equipped with appropriate filters for BDP FL (Excitation: ~490/20 nm; Emission: ~525/50 nm)
Procedure:
-
Cell Seeding: Seed the cells on imaging dishes and allow them to adhere and grow to the desired confluency.
-
Labeling: Replace the culture medium with pre-warmed live-cell imaging medium containing the this compound-labeled protein at the desired concentration.
-
Incubation: Incubate the cells with the labeled protein for a sufficient time to allow for binding, internalization, or localization to the target structure. The incubation time will vary depending on the specific protein and biological process being studied.
-
Washing (Optional): Depending on the background fluorescence, you may need to wash the cells with fresh imaging medium to remove any unbound labeled protein.
-
Imaging: Mount the imaging dish on the fluorescence microscope and acquire images using the appropriate filter set for BDP FL. For time-lapse imaging, acquire images at regular intervals to track the dynamic processes.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway that can be studied using this compound.
References
- 1. An effective thiol-reactive probe for differential scanning fluorimetry with a standard RT-PCR device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spatial dynamics of receptor-mediated endocytic trafficking in budding yeast revealed by using fluorescent α-factor derivatives - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to BDP FL Maleimide Applications in Fluorescence Microscopy
This compound is a high-performance, thiol-reactive fluorescent dye that has emerged as a superior alternative to traditional fluorophores for a wide range of applications in fluorescence microscopy. Its exceptional brightness, photostability, and straightforward conjugation chemistry make it an invaluable tool for researchers in cell biology, neuroscience, and drug discovery. This guide provides a comprehensive overview of the properties, applications, and experimental protocols for utilizing this compound in advanced fluorescence imaging.
Core Properties of this compound
This compound belongs to the borondipyrromethene (BODIPY) class of dyes, which are known for their sharp excitation and emission spectra, high fluorescence quantum yields, and relative insensitivity to environmental factors such as pH and polarity. The maleimide functional group allows for specific and efficient covalent labeling of thiol groups, primarily found in cysteine residues of proteins.
Physicochemical and Spectroscopic Data
A summary of the key quantitative properties of this compound is presented in Table 1, alongside a comparison with the commonly used fluorophore, fluorescein.
| Property | This compound | Fluorescein (FITC) |
| Excitation Maximum (λex) | 503 nm | ~494 nm |
| Emission Maximum (λem) | 509 nm | ~518 nm |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.97 | ~0.93 |
| Molecular Weight | 414.21 g/mol | 389.38 g/mol |
| Photostability | High | Low |
Data compiled from multiple sources.
Key Applications in Fluorescence Microscopy
The outstanding photophysical properties of this compound make it suitable for a variety of demanding fluorescence microscopy applications.
Conventional and Confocal Microscopy
Due to its high brightness and photostability, this compound is an excellent choice for routine fluorescence microscopy, including widefield and confocal imaging. Its resistance to photobleaching allows for prolonged imaging sessions and the acquisition of high-quality, high-signal-to-noise ratio images of labeled cellular structures.
Live-Cell Imaging
This compound's properties are particularly advantageous for live-cell imaging, where minimizing phototoxicity and photobleaching is critical. Its fluorescence is largely insensitive to changes in the cellular environment, providing a stable and reliable signal for tracking dynamic cellular processes.
Super-Resolution Microscopy (STORM, PALM)
While specific protocols for this compound in STORM and PALM are not yet widely published, the general properties of BODIPY dyes make them promising candidates for these techniques. Their high photon output and photostability are key requirements for single-molecule localization microscopy. Further optimization of imaging buffers and photoswitching conditions may enable the routine use of this compound in super-resolution applications.
Förster Resonance Energy Transfer (FRET)
BDP FL can serve as an excellent FRET donor for appropriately chosen acceptor fluorophores. Its sharp emission spectrum minimizes spectral bleed-through, a common issue in FRET experiments. When labeling proteins with this compound and a suitable acceptor, FRET can be used to study protein-protein interactions, conformational changes, and other dynamic molecular events in living cells.
Experimental Protocols
Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (containing free cysteine residues)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 1-5 mg/mL. If necessary, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce any disulfide bonds.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute will be the labeled protein.
-
Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 503 nm (for BDP FL concentration).
Live-Cell Imaging of Labeled Proteins
This protocol provides a general guideline for imaging cells with proteins labeled with this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound-labeled protein
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP filter set)
Procedure:
-
Introduce Labeled Protein: Introduce the this compound-labeled protein into the cells using a suitable method (e.g., microinjection, electroporation, or a cell-penetrating peptide).
-
Incubation: Incubate the cells for a sufficient time to allow for protein localization.
-
Washing: Gently wash the cells with pre-warmed live-cell imaging medium to remove any excess labeled protein.
-
Imaging: Mount the cells on the microscope stage and acquire images using the appropriate excitation and emission filters for BDP FL. Use the lowest possible excitation power and exposure time to minimize phototoxicity.
Visualizations
An In-depth Technical Guide to BDP FL Maleimide Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental mechanism and practical application of BDP FL maleimide for protein labeling. BDP FL is a bright and photostable fluorescent dye, making it an excellent alternative to traditional fluorophores like fluorescein for a wide range of applications in research and drug development.
Core Mechanism: The Thiol-Maleimide Reaction
The labeling of proteins with this compound relies on a specific and efficient chemical reaction known as a Michael addition. The maleimide group possesses an electrophilic carbon-carbon double bond that readily and selectively reacts with the sulfhydryl (thiol) group of a cysteine residue within the protein.[1] This reaction forms a stable, covalent thioether bond, permanently attaching the BDP FL dye to the protein.[2]
The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[1] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with other nucleophilic groups like amines, ensuring high specificity for cysteine residues.[1] It is crucial to maintain this pH range, as higher pH levels can lead to undesirable side reactions, including hydrolysis of the maleimide group and increased reactivity with amines.[2]
A critical prerequisite for successful labeling is the availability of free thiol groups. In many proteins, cysteine residues exist in an oxidized state, forming disulfide bonds that are unreactive towards maleimides. Therefore, a reduction step is often necessary to break these disulfide bonds and expose the reactive sulfhydryl groups.
dot
Caption: Chemical reaction of this compound with a protein's cysteine residue.
Quantitative Data for this compound
The photophysical properties of this compound make it a highly effective fluorescent probe. The following table summarizes its key quantitative characteristics.
| Property | Value | Reference(s) |
| Absorption Maximum (λabs) | 503 - 504 nm | |
| Emission Maximum (λem) | 509 - 514 nm | |
| Molar Extinction Coefficient (ε) | 85,000 - 92,000 M-1cm-1 | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Molecular Weight | 414.21 g/mol |
Experimental Protocol for Protein Labeling
This section provides a detailed, step-by-step protocol for labeling a protein with this compound.
Materials
-
Protein of interest containing at least one cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer at pH 7.0-7.5. Ensure the buffer is degassed to minimize oxidation of thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: Free thiol-containing compound (e.g., β-mercaptoethanol or L-cysteine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography) or dialysis equipment
Experimental Workflow
dot
Caption: General experimental workflow for this compound protein labeling.
Detailed Methodology
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, a reduction step is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. Note: If using other reducing agents like DTT, they must be removed before adding the maleimide dye, as they will compete for the reaction. TCEP does not need to be removed.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This stock solution should be used immediately or can be stored at -20°C for up to one month, protected from light and moisture.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point, but the optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can improve labeling efficiency.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a free thiol-containing compound, such as β-mercaptoethanol or L-cysteine, to a final concentration of 1-10 mM. This will react with any excess this compound.
-
-
Purification of the Labeled Protein:
-
It is crucial to remove the unreacted dye from the labeled protein. This can be achieved using several methods, including:
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.
-
Dialysis: Dialyze the sample against a large volume of buffer to remove the free dye. This method is generally slower than SEC.
-
Spin Desalting Columns: These are suitable for small-scale reactions and offer a rapid purification option.
-
-
-
Characterization of the Labeled Protein:
-
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, should be determined. This is typically done spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the BDP FL dye (~504 nm). The following formula can be used to calculate the DOL:
DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]
Where:
-
Amax is the absorbance of the conjugate at the dye's maximum absorption wavelength.
-
A280 is the absorbance of the conjugate at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εdye is the molar extinction coefficient of the dye at its Amax.
-
CF is the correction factor for the dye's absorbance at 280 nm (A280/Amax). For this compound, the CF280 is approximately 0.027.
-
-
Application Example: Studying Protein-Protein Interactions
This compound-labeled proteins are valuable tools for investigating protein-protein interactions (PPIs). Techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed, where a BDP FL-labeled protein (donor) and a protein labeled with a suitable acceptor fluorophore are used. The proximity of the two proteins during interaction allows for energy transfer from the donor to the acceptor, resulting in a measurable change in fluorescence.
dot
Caption: Use of BDP FL labeled protein in a FRET-based protein-protein interaction study.
References
BDP FL Maleimide: A Technical Guide to Shelf Life and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the shelf life, storage conditions, and handling of BDP FL maleimide, a bright and photostable thiol-reactive fluorescent dye. Proper storage and handling are critical to ensure the stability and performance of this reagent in sensitive applications such as protein labeling, fluorescence microscopy, and flow cytometry.
Core Characteristics of this compound
This compound is a derivative of the borondipyrromethene (BODIPY) dye series, known for its exceptional photostability compared to traditional fluoresceins like FAM.[1][2][3] It possesses a narrow emission spectrum and a high quantum yield, making it an ideal choice for fluorescence-based assays.[1] The maleimide functional group allows for specific covalent attachment to thiol groups, commonly found in cysteine residues of proteins.[4]
Shelf Life and Recommended Storage Conditions
The stability of this compound is dependent on its form (solid or in solution) and the storage conditions. Adherence to the recommended guidelines is crucial to prevent degradation and ensure reproducible experimental results.
Quantitative Data Summary
For ease of comparison, the following table summarizes the recommended storage conditions and shelf life for this compound in its solid form and as a stock solution.
| Form | Storage Temperature | Shelf Life | Key Considerations |
| Solid (Lyophilized) | -20°C | Up to 24 months | Store in the dark, desiccated. |
| Room Temperature | Up to 3 weeks | For transportation purposes. | |
| Stock Solution (in anhydrous DMSO or DMF) | -20°C | Up to 1 month | Protect from light and moisture. Prepare fresh for best results. |
| -80°C | Up to 6 months | For longer-term storage of stock solutions. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound, both in its solid state and in solution.
1. Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
A model thiol-containing compound (e.g., N-acetyl-L-cysteine or a standard protein with a known cysteine content)
-
Spectrophotometer
-
Fluorometer
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV-Vis and fluorescence detectors
2. Methodology:
-
Sample Preparation:
-
Solid Stability: Store vials of solid this compound under the recommended conditions (-20°C, dark, desiccated) and at accelerated conditions (e.g., room temperature, elevated humidity) for various time points.
-
Solution Stability: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM). Aliquot and store at -20°C and -80°C, protected from light.
-
-
Analysis at Each Time Point:
-
Visual Inspection: Note any change in the physical appearance of the solid dye (e.g., color change, clumping).
-
Spectroscopic Analysis:
-
Dissolve a known amount of the solid dye or dilute the stock solution in a suitable solvent (e.g., DMSO).
-
Measure the absorbance spectrum and record the absorbance maximum (λmax) and the extinction coefficient. A significant decrease in absorbance at λmax can indicate degradation.
-
Measure the fluorescence emission spectrum and record the emission maximum and quantum yield. A decrease in fluorescence intensity can indicate the degradation of the fluorophore.
-
-
Chromatographic Purity (HPLC):
-
Inject a sample onto the HPLC system.
-
Use a gradient elution method with mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Monitor the elution profile using both UV-Vis and fluorescence detectors.
-
The appearance of new peaks or a decrease in the area of the main peak indicates the formation of degradation products.
-
-
Reactivity Assay:
-
React a sample of the aged this compound with an excess of the model thiol-containing compound.
-
Monitor the reaction progress using HPLC or by measuring the decrease in the free thiol concentration using Ellman's reagent.
-
A decrease in the extent of conjugation compared to a freshly prepared standard indicates a loss of maleimide reactivity.
-
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate common experimental workflows where this compound is a key reagent.
Protein Labeling Workflow
This diagram outlines the general steps for labeling a protein with this compound.
References
Methodological & Application
Application Notes and Protocols for Labeling Cysteine Residues with BDP FL Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of protein localization, dynamics, interaction, and function. BDP FL maleimide is a bright and highly photostable thiol-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) family.[1][2][3][4][5] Its spectral properties are similar to fluorescein (FAM), making it compatible with standard FITC filter sets. The maleimide functional group specifically reacts with the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. This specificity allows for the targeted labeling of proteins at engineered or naturally occurring cysteine sites. These application notes provide a comprehensive guide to the principles, protocols, and troubleshooting for labeling cysteine residues with this compound.
Principle of the Reaction
The labeling of cysteine residues with this compound is based on a Michael addition reaction. The thiol group (-SH) of a cysteine residue acts as a nucleophile and attacks the electron-deficient carbon-carbon double bond of the maleimide ring. This reaction proceeds efficiently at a neutral to slightly basic pH (6.5-7.5) and results in the formation of a stable, covalent thioether linkage. At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, which can lead to non-specific labeling.
Caption: Chemical reaction between a cysteine residue and this compound.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and typical parameters for labeling reactions.
| Parameter | Value | Reference |
| This compound Properties | ||
| Excitation Maximum (λex) | ~503 nm | |
| Emission Maximum (λem) | ~509 nm | |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.97 | |
| Correction Factor (CF₂₈₀) | ~0.027 | |
| Typical Reaction Parameters | ||
| pH Range | 6.5 - 7.5 | |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | |
| Incubation Time | 2 hours at RT or overnight at 4°C | |
| Protein Concentration | 1 - 10 mg/mL |
Experimental Protocols
Materials
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification column (e.g., size-exclusion chromatography, desalting column)
-
Spectrophotometer
Experimental Workflow
Caption: Experimental workflow for labeling cysteine residues with this compound.
Detailed Methodologies
1. Reagent Preparation
-
Protein Solution:
-
Dissolve the protein of interest in a degassed, thiol-free reaction buffer (e.g., PBS, Tris, HEPES) at a concentration of 1-10 mg/mL. The optimal pH is between 7.0 and 7.5.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by a desalting column prior to adding the maleimide dye.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh for optimal reactivity. Unused stock solution can be stored at -20°C for up to one month, protected from light.
-
2. Labeling Reaction
-
Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. It is recommended to perform pilot experiments with varying ratios to determine the optimal condition for your specific protein.
-
Gently mix the reaction and incubate, protected from light, for 2 hours at room temperature or overnight at 4°C.
3. Purification of the Labeled Protein
-
It is crucial to remove the unreacted this compound from the labeled protein to avoid interference in downstream applications.
-
The most common method is size-exclusion chromatography (e.g., a desalting column). Equilibrate the column with the desired storage buffer.
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will elute first. The smaller, unreacted dye molecules will be retained in the column and elute later.
-
Other suitable purification methods include dialysis, HPLC, or FPLC.
4. Calculation of the Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.
-
Dilute the purified, labeled protein in a suitable buffer.
-
Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP FL (~503 nm, Aₘₐₓ).
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of this compound (~92,000 cm⁻¹M⁻¹).
-
Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ * CF₂₈₀) where CF₂₈₀ is the correction factor for BDP FL at 280 nm (~0.027).
-
Calculate the protein concentration: [Protein] (M) = A₂₈₀_corrected / ε_protein where ε_protein is the molar extinction coefficient of your protein.
-
Calculate the Degree of Labeling: DOL = [Dye] / [Protein]
Application Example: Visualizing Protein Dynamics in Signaling Pathways
Fluorescently labeled proteins are invaluable tools for studying dynamic cellular processes such as signal transduction. For example, labeling a protein involved in the Epidermal Growth Factor Receptor (EGFR) or Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway with BDP FL allows for the real-time tracking of its localization and translocation upon pathway activation using fluorescence microscopy.
Caption: Simplified EGFR/ERK signaling pathway illustrating ERK translocation.
In this example, Extracellular Signal-Regulated Kinase (ERK) is labeled with BDP FL. Upon stimulation of the pathway by Epidermal Growth Factor (EGF), activated ERK translocates from the cytoplasm to the nucleus. This movement can be visualized and quantified using fluorescence microscopy, providing insights into the kinetics and spatial dynamics of ERK signaling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling | Cysteine residues are oxidized to disulfide bonds. | Reduce the protein with TCEP prior to labeling. Perform the reaction in a degassed buffer to minimize oxidation. |
| This compound has hydrolyzed. | Prepare the this compound stock solution fresh before each use. Store the stock solution properly at -20°C, protected from light and moisture. | |
| Incorrect pH of the reaction buffer. | Ensure the pH of the reaction buffer is between 6.5 and 7.5 for optimal and specific labeling. | |
| Insufficient dye-to-protein ratio. | Increase the molar excess of this compound. Perform a titration to find the optimal ratio. | |
| Non-specific Labeling | Reaction pH is too high (>7.5). | Lower the pH of the reaction buffer to within the optimal range of 6.5-7.5 to minimize the reaction with primary amines. |
| Inadequate purification. | Ensure complete removal of unreacted dye using an appropriate purification method like size-exclusion chromatography. | |
| Precipitation of Labeled Protein | High degree of labeling with a hydrophobic dye. | Optimize the dye-to-protein ratio to avoid over-labeling. If precipitation persists, consider using a more hydrophilic variant of the dye if available. |
| Protein instability under reaction conditions. | Perform the labeling reaction at a lower temperature (4°C) for a longer duration. |
References
Application Notes and Protocols for BDP FL Maleimide Labeling of Peptides and Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL maleimide is a thiol-reactive fluorescent dye belonging to the BODIPY family, known for its bright and photostable green fluorescence.[1][2] It serves as an excellent alternative to fluorescein (FITC) for labeling biomolecules due to its superior photostability and a fluorescence quantum yield that is less sensitive to environmental factors.[3][4] The maleimide functional group specifically and efficiently reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides and antibodies, to form a stable thioether bond.[5] This specific reactivity makes this compound a valuable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays.
These application notes provide detailed protocols for the labeling of peptides and antibodies with this compound, including methods for sample preparation, conjugation, purification, and characterization of the final labeled product.
Physicochemical and Spectroscopic Properties
A clear understanding of the properties of this compound is crucial for successful labeling and accurate data interpretation. Key quantitative data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁BF₂N₄O₃ | |
| Molecular Weight | 414.21 g/mol | |
| Appearance | Orange solid | |
| Maximum Excitation (λex) | 503 nm | |
| Maximum Emission (λem) | 509 nm | |
| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Solubility | Good in DMSO, DMF; Limited in water |
Experimental Protocols
Protocol 1: this compound Labeling of Peptides
This protocol outlines the steps for labeling peptides containing a free cysteine residue with this compound.
1. Materials:
-
Peptide with at least one free cysteine residue
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Degassed conjugation buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5. Buffers should be free of thiols.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (e.g., G-10 desalting column).
2. Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the peptide may have formed disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the peptide solution and incubate for 20 minutes at room temperature. Note: Avoid using DTT as it contains a thiol group that will react with the maleimide. If DTT must be used, it must be removed before adding the dye.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 1-10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the peptide solution.
-
Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the BDP FL-labeled peptide from unreacted dye and other reaction components using RP-HPLC or a suitable desalting column.
-
Monitor the elution of the labeled peptide by measuring the absorbance at 280 nm (for the peptide) and 503 nm (for the BDP FL dye).
-
3. Characterization:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical RP-HPLC.
-
The success of the labeling can be verified by observing the fluorescence of the purified product.
Protocol 2: this compound Labeling of Antibodies
This protocol describes the labeling of antibodies with this compound. Antibodies may require a reduction step to generate free thiols from disulfide bonds in the hinge region.
1. Materials:
-
Antibody (IgG)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Degassed conjugation buffer: PBS, pH 7.2-7.4.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) (optional, for generating free thiols)
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
2. Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the degassed conjugation buffer at a concentration of 2-10 mg/mL. The antibody solution must be free of interfering substances like Tris, glycine, or BSA.
-
(Optional) To label intact antibodies, partial reduction of disulfide bonds in the hinge region is often required. Add a ~10-fold molar excess of TCEP to the antibody solution and incubate for approximately 30 minutes. This step should be optimized to generate sufficient free thiols without denaturing the antibody.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution with gentle stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light.
-
-
Purification:
-
Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Alternatively, the labeled antibody can be purified by dialysis against the conjugation buffer.
-
3. Characterization and Calculation of Degree of Labeling (DOL):
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and 503 nm (A₅₀₃).
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A₅₀₃ / εdye where εdye is the molar extinction coefficient of this compound (92,000 M⁻¹cm⁻¹).
-
Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: A₂₈₀ corrected = A₂₈₀ - (A₅₀₃ × CF₂₈₀) where CF₂₈₀ is the correction factor for this compound (0.027).
-
Calculate the concentration of the antibody: [Antibody] (M) = A₂₈₀ corrected / εprotein where εprotein for a typical IgG is ~210,000 M⁻¹cm⁻¹.
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Antibody]
An optimal DOL for antibodies is typically between 2 and 7 to maintain biological activity.
Visualized Workflows and Pathways
Experimental Workflow for Peptide Labeling
Caption: Workflow for this compound labeling of peptides.
Experimental Workflow for Antibody Labeling
Caption: Workflow for this compound labeling of antibodies.
Thiol-Maleimide Reaction Pathway
Caption: Michael addition reaction of a thiol with a maleimide.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficient free thiols | Ensure complete reduction of disulfide bonds with TCEP. |
| Inactive maleimide dye | Prepare fresh dye stock solution. Store dye desiccated and protected from light. | |
| Interfering substances in buffer | Use a thiol-free buffer. Purify the peptide/antibody before labeling. | |
| Incorrect pH | Ensure the reaction pH is between 7.0 and 7.5 for optimal maleimide reactivity. | |
| Precipitation during reaction | Poor solubility of the dye or labeled product | Add a small amount of co-solvent (DMSO or DMF) to the reaction mixture. |
| Antibody Inactivation | High degree of labeling | Reduce the molar excess of the dye in the conjugation reaction. Optimize the reduction step to avoid excessive unfolding. |
| Labeling of critical cysteine residues | Consider alternative labeling strategies if cysteine residues are in the antigen-binding site. |
Conclusion
This compound is a robust and versatile fluorescent probe for the specific labeling of cysteine-containing peptides and antibodies. Its bright, photostable fluorescence and specific reactivity make it an invaluable tool for a multitude of biological applications. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can achieve efficient and reproducible labeling for their specific research needs.
References
Application Notes and Protocols: Calculating Dye-to-Protein Ratio for BDP FL Maleimide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate determination of the dye-to-protein ratio, or degree of labeling (DOL), is a critical quality control step in bioconjugation. This value ensures batch-to-batch consistency, optimal fluorescence signal, and preservation of the protein's biological activity. BDP FL maleimide is a thiol-reactive fluorescent dye ideal for labeling proteins.[1][2][3][4][5] It shares spectral characteristics with fluorescein (FAM) but offers superior photostability. This document provides a detailed protocol for labeling proteins with this compound and calculating the final dye-to-protein ratio using UV-Vis spectrophotometry.
Quantitative Data Summary
The accurate calculation of the dye-to-protein ratio relies on precise spectrophotometric measurements and the use of correct molar extinction coefficients and correction factors. The key quantitative data for this compound are summarized below.
| Parameter | Value | Reference |
| Maximum Absorbance Wavelength (λmax) | 503 nm | |
| Molar Extinction Coefficient at λmax (εdye) | 92,000 M-1cm-1 | |
| Correction Factor at 280 nm (CF280) | 0.027 | |
| Molecular Weight | 414.21 g/mol |
Experimental Protocols
This section details the experimental procedures for protein labeling with this compound and the subsequent determination of the dye-to-protein ratio.
Materials
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5. Avoid buffers containing thiols.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification System: Gel filtration column (e.g., Sephadex G-25), dialysis equipment, or HPLC/FPLC system.
-
UV-Vis Spectrophotometer
Protein Preparation
-
Buffer Selection : Dissolve the protein to be labeled in a degassed reaction buffer (pH 7.0-7.5). Degassing can be achieved by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution.
-
Protein Concentration : Adjust the protein concentration to 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds : If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to make them available for labeling. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.
Dye Preparation
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Vortex the solution briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh.
Labeling Reaction
-
Molar Ratio of Dye to Protein : For optimal labeling, use a 10 to 20-fold molar excess of this compound to the protein. This ratio may require optimization for specific proteins.
-
Reaction : Add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.
-
Incubation : Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 2-8°C.
Purification of the Conjugate
It is crucial to remove any unreacted, free dye from the labeled protein.
-
Gel Filtration : This is a common and effective method for separating the labeled protein from the free dye.
-
Dialysis : Dialyze the sample against a suitable buffer to remove the free dye. This method is best for water-soluble maleimides.
-
HPLC/FPLC : For higher purity, purification can be performed using High-Performance Liquid Chromatography or Fast Protein Liquid Chromatography.
Calculation of Dye-to-Protein Ratio
-
Measure Absorbance : Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and 503 nm (A503). Dilute the conjugate solution if the absorbance readings are too high for accurate measurement.
-
Calculate Protein Concentration :
-
First, correct the absorbance at 280 nm for the contribution of the dye: Corrected A280 = A280 - (A503 x CF280)
-
Then, calculate the molar concentration of the protein using the Beer-Lambert law: Protein Concentration (M) = Corrected A280 / εprotein (where εprotein is the molar extinction coefficient of the specific protein at 280 nm)
-
-
Calculate Dye Concentration :
-
The molar concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A503 / εdye
-
-
Calculate the Dye-to-Protein Ratio (Degree of Labeling) :
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualization of the Workflow
Caption: Workflow for this compound labeling and dye-to-protein ratio calculation.
References
Application Notes: BDP FL Maleimide for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins and other antigens within cells and tissues. The choice of fluorophore is critical for achieving high-quality imaging with excellent signal-to-noise ratios. BDP FL maleimide is a thiol-reactive fluorescent dye that serves as an exceptional tool for labeling antibodies for immunofluorescence applications. Structurally similar to BODIPY® FL, BDP FL is a borondipyrromethene dye that offers several advantages, including high photostability, a large extinction coefficient, and a high fluorescence quantum yield.[1][2] Its fluorescence emission is bright and narrow, making it an ideal substitute for fluorescein (FITC) and compatible with standard FAM/FITC filter sets.[1][2] This document provides detailed protocols for labeling antibodies with this compound and subsequently using these conjugates for immunofluorescence staining.
This compound Properties
This compound is a thiol-reactive dye that selectively conjugates to free sulfhydryl groups on proteins, such as those found in the cysteine residues of antibodies.[3] This specific conjugation chemistry allows for controlled labeling of antibodies. The key spectral and physical properties of this compound are summarized in the table below.
| Property | Value |
| Excitation Maximum (λex) | 503-504 nm |
| Emission Maximum (λem) | 509-514 nm |
| Extinction Coefficient (ε) | 85,000 - 92,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.97 |
| Molecular Weight | 414.21 g/mol |
| Solubility | Good in DMSO, DMF, DCM |
Experimental Protocols
Part 1: Antibody Labeling with this compound
This protocol describes the conjugation of this compound to an antibody. The maleimide group reacts with free thiol groups on the antibody to form a stable thioether bond.
Materials:
-
Antibody to be labeled (in a thiol-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine) (Optional)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-7.5
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Bovine Serum Albumin (BSA)
-
Sodium Azide
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
Optional Reduction Step: To increase the number of available thiol groups, the disulfide bonds in the antibody's hinge region can be partially reduced. Add a 10- to 20-fold molar excess of TCEP to the antibody solution and incubate for 30-60 minutes at room temperature. It is crucial to remove excess TCEP before adding the maleimide dye, as it will compete for the dye. This can be achieved through a desalting column.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. Briefly vortex to ensure complete dissolution. This stock solution can be stored at -20°C for up to one month, protected from light and moisture.
-
-
Labeling Reaction:
-
Slowly add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Antibody:
-
Separate the BDP FL-labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.
-
-
Determination of Degree of Labeling (DOL) (Optional but Recommended):
-
The DOL, the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of BDP FL (around 503 nm).
-
The following formula can be used: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye] Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of BDP FL at its absorption maximum.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
-
-
-
Storage of the Conjugate:
-
For long-term storage, add a stabilizing protein like BSA to a final concentration of 1-10 mg/mL and sodium azide to 0.02% to prevent microbial growth.
-
Store the labeled antibody at 4°C, protected from light. For storage longer than a few weeks, aliquoting and storing at -20°C is recommended.
-
Part 2: Immunofluorescence Staining of Fixed Cells
This protocol outlines the steps for using a BDP FL-labeled primary antibody for direct immunofluorescence staining of cultured cells.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
BDP FL-labeled primary antibody
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA or 5-10% normal serum in PBS
-
Nuclear Counterstain (e.g., DAPI) (Optional)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency on sterile glass coverslips or in imaging plates.
-
Gently wash the cells twice with PBS to remove culture medium.
-
-
Fixation:
-
For PFA fixation: Incubate cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
For Methanol fixation: Incubate cells with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the BDP FL-labeled primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.
-
-
Nuclear Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for BDP FL (similar to FITC/GFP).
-
Application Example: Visualizing NF-κB Signaling
A common application of immunofluorescence is to study the translocation of transcription factors from the cytoplasm to the nucleus upon pathway activation. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. In unstimulated cells, the NF-κB p65 subunit is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by stimuli such as tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing p65 to translocate to the nucleus and activate gene transcription.
Immunofluorescence using a BDP FL-labeled anti-p65 antibody can be used to visualize this translocation event. In unstimulated cells, the fluorescence signal for p65 would be predominantly cytoplasmic. Following stimulation with TNF-α, a clear shift in the fluorescence signal to the nucleus would be observed, indicating the activation of the NF-κB pathway.
References
Utilizing BDP FL Maleimide for Enhanced Flow Cytometry Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL maleimide is a bright and highly photostable thiol-reactive fluorescent dye that serves as an excellent tool for labeling proteins and other molecules containing free sulfhydryl groups for analysis by flow cytometry. Its spectral properties, similar to fluorescein (FITC), with an excitation maximum around 503 nm and an emission maximum around 509 nm, make it compatible with standard flow cytometer configurations equipped with a 488 nm blue laser. The maleimide functional group specifically and covalently reacts with the thiol group of cysteine residues, forming a stable thioether linkage. This specificity allows for the targeted labeling of proteins, making this compound a valuable reagent for a variety of flow cytometry applications, including immunophenotyping, apoptosis assays, and studies of protein expression and modification.
Compared to traditional fluorophores like FITC, this compound offers superior photostability, which is crucial for experiments requiring extended data acquisition times or cell sorting.[1] Its fluorescence is also less sensitive to pH changes, providing more consistent and reliable results in varying experimental conditions. These properties contribute to a better signal-to-noise ratio, enabling the clear resolution of dimly stained populations.
Key Applications in Flow Cytometry
-
Labeling of Cell Surface Proteins: this compound can be used to label accessible cysteine residues on the extracellular domains of cell surface proteins. This is useful for tracking protein localization, and quantifying protein expression levels.
-
Detection of Intracellular Antigens: Following cell fixation and permeabilization, this compound can label cysteine-containing intracellular proteins, such as enzymes, signaling molecules, and cytoskeletal components.
-
Apoptosis Detection: A key event in apoptosis is the activation of caspases, a family of cysteine-aspartic proteases.[2][3] this compound can be used to label these activated caspases, providing a measure of apoptotic cells within a population.
-
Studying Protein-Protein Interactions: By labeling a specific protein with this compound, its interaction with other proteins can be studied using flow cytometry-based assays.
Quantitative Data and Performance
| Property | BDP FL | Fluorescein (FITC) | Alexa Fluor® 488 |
| Excitation Max (nm) | ~503 | ~495 | ~495 |
| Emission Max (nm) | ~509 | ~519 | ~519 |
| Quantum Yield | High | Moderate | High |
| Photostability | Very High | Low | High |
| pH Sensitivity | Low | High | Low |
| Brightness | High | High | Very High |
| Stain Index | High (inferred) | Moderate | Very High |
| Signal-to-Noise Ratio | High (inferred) | Moderate | Very High |
Table 1: Comparison of spectral and performance characteristics of this compound with common green fluorophores. Data is compiled from various sources and inferred based on the properties of the BODIPY dye family.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with this compound
This protocol describes the labeling of cysteine residues on extracellular domains of proteins on live cells for flow cytometry analysis.
Materials:
-
Cells of interest in suspension
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold PBS to remove any culture medium components.
-
Resuspend the cells in ice-cold PBS at a concentration of 1-5 x 10^6 cells/mL. Ensure a single-cell suspension.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure it is fully dissolved. This stock solution should be prepared fresh.
-
-
Labeling Reaction:
-
Dilute the 10 mM this compound stock solution in ice-cold PBS to the desired final labeling concentration. A starting concentration of 10-50 µM is recommended, but the optimal concentration should be determined empirically for your specific cell type and target.
-
Add the diluted this compound solution to the cell suspension.
-
Incubate the cells for 30-60 minutes at 4°C or room temperature, protected from light. Gentle agitation during incubation can improve labeling efficiency.
-
-
Quenching and Washing:
-
To stop the labeling reaction, add an equal volume of ice-cold PBS containing 1% BSA or 5% FBS. The excess thiols in the albumin will react with any unreacted maleimide.
-
Incubate for 10 minutes on ice.
-
Wash the cells three times with 2 mL of ice-cold PBS containing 1% BSA. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass).
-
Include appropriate controls: unstained cells and cells treated with a thiol-blocking agent (e.g., N-ethylmaleimide) prior to labeling to assess specificity.
-
Protocol 2: Labeling of Intracellular Proteins with this compound
This protocol is for labeling intracellular cysteine-containing proteins. It requires cell fixation and permeabilization to allow the dye to enter the cell.
Materials:
-
Cells of interest in suspension
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Bovine Serum Albumin (BSA)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Preparation and Fixation:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend the cell pellet in 100 µL of ice-cold PBS.
-
Add 100 µL of 4% paraformaldehyde and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with 2 mL of PBS containing 1% BSA.
-
-
Permeabilization:
-
Resuspend the fixed cells in 1 mL of permeabilization buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells once with permeabilization buffer.
-
-
Labeling Reaction:
-
Prepare the this compound working solution in permeabilization buffer at the desired final concentration (e.g., 10-50 µM).
-
Resuspend the permeabilized cell pellet in the this compound working solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with 2 mL of permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer as described in Protocol 1.
-
Include appropriate controls: unstained fixed and permeabilized cells, and cells treated with a thiol-blocking agent before labeling.
-
Visualizations
References
Application Note: BDP FL Maleimide for Single-Molecule Tracking
Authored for: Researchers, scientists, and drug development professionals.
Abstract
Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of individual protein dynamics in real-time, providing insights into molecular mechanisms that are often obscured by ensemble-averaging methods. The choice of a fluorescent probe is critical for the success of SMT experiments, requiring a dye with high brightness, exceptional photostability, and specific labeling capabilities. BDP FL maleimide, a BODIPY-based dye, has emerged as a compelling option for single-molecule studies. Its maleimide reactive group allows for specific, covalent labeling of cysteine residues on proteins of interest. This application note provides a detailed overview of the properties of this compound, protocols for protein labeling and single-molecule imaging using Total Internal Reflection Fluorescence (TIRF) microscopy, and a comparative analysis of its performance against other common fluorophores.
Introduction to this compound
BDP FL is a borondipyrromethene dye that shares spectral similarities with fluorescein (FAM) but exhibits significantly greater photostability, a crucial attribute for single-molecule tracking where long observation times are required before photobleaching occurs.[1][2] Its maleimide functional group reacts specifically with free sulfhydryl groups on cysteine residues, forming a stable thioether bond, which enables precise and covalent labeling of target proteins.[3][4][5] Key advantages of this compound for single-molecule tracking include its high fluorescence quantum yield, low molecular weight, and relative insensitivity to environmental pH.
Quantitative Photophysical Properties
The selection of a fluorophore is a critical step in designing a single-molecule experiment. The ideal dye should be bright, photostable, and have a high quantum yield. The tables below summarize the key photophysical properties of this compound and provide a comparison with other commonly used dyes in single-molecule research.
Table 1: General Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λ_abs) | 503-504 nm | |
| Emission Maximum (λ_em) | 509-514 nm | |
| Molar Extinction Coefficient (ε) | ~85,000 - 92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Molecular Weight | 414.21 g/mol | |
| Reactive Group | Maleimide (Thiol-reactive) |
Table 2: Comparative Photostability and Brightness of Dyes for Single-Molecule Tracking
Disclaimer: The following values are compiled from different studies using varied experimental conditions (e.g., buffer composition, laser power, imaging modality). Direct comparison should be made with caution. These values are intended to provide a general reference for fluorophore performance.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Approx. Photobleaching Lifetime (seconds) | Conditions / Notes |
| BDP FL (BODIPY-FL) | 503 | 509 | 0.5 | In ROXS imaging buffer, 100 ms exposure. |
| Alexa Fluor 488 | 495 | 519 | ~4.1 ns (fluorescence lifetime) | Photobleaching lifetime is highly variable; known for good photostability. |
| Cy3B | 558 | 572 | Variable; less stable than Cy3 | Known for high brightness but can photobleach quickly without optimized buffers. |
| Alexa Fluor 647 | 650 | 668 | ~0.1 (inverse of 10.1 s⁻¹ decay rate) | In solution, initial decay phase. |
| Cy5 | 649 | 670 | ~2.2 - 7.1 | Immobilized on a surface. |
Experimental Protocols and Workflows
Successful single-molecule tracking experiments require meticulous attention to detail in protein labeling, sample preparation, and imaging.
Cysteine-Specific Protein Labeling with this compound
This protocol outlines the steps for labeling a protein containing an accessible cysteine residue with this compound.
Materials:
-
Protein of interest (1-10 mg/mL) in a thiol-free buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5.
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds).
-
Purification column (e.g., size-exclusion chromatography, SEC).
-
Degassed buffers.
Protocol:
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose the cysteine, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide dye.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.
-
Gently mix and incubate the reaction in the dark for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein at 280 nm (for protein) and 503 nm (for BDP FL).
-
Calculate the degree of labeling (DOL) using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.
-
Workflow for Single-Molecule Tracking using TIRF Microscopy
The following diagram illustrates the general workflow from protein labeling to data analysis in a typical SMT experiment.
Protocol for TIRF Microscopy Sample Preparation and Imaging
-
Coverslip Preparation: Clean and passivate glass coverslips to minimize non-specific binding of the labeled protein. This can be achieved through methods like acid cleaning followed by coating with polyethylene glycol (PEG).
-
Flow Chamber Assembly: Assemble a flow chamber using the cleaned coverslip, a glass slide, and double-sided tape to create a channel for sample introduction.
-
Protein Immobilization: Introduce the purified, BDP FL-labeled protein into the flow chamber at a pM to nM concentration. Allow the protein to immobilize on the passivated surface.
-
Imaging Buffer: Introduce an imaging buffer, which often includes an oxygen scavenging system (e.g., glucose oxidase/catalase) and reducing/oxidizing agents (ROXS) to enhance fluorophore photostability.
-
TIRF Imaging:
-
Mount the sample on a TIRF microscope.
-
Use a laser line appropriate for BDP FL excitation (~488-503 nm).
-
Adjust the laser angle to achieve total internal reflection, creating an evanescent field that excites fluorophores only within ~100 nm of the coverslip.
-
Acquire a time-lapse series of images using a sensitive EMCCD or sCMOS camera with exposure times typically in the range of 10-100 ms.
-
-
Data Analysis:
-
Use specialized software to detect and localize the point spread function (PSF) of individual fluorophores in each frame with sub-pixel accuracy.
-
Link the localizations of the same molecule over time to reconstruct its trajectory.
-
Analyze the trajectories to calculate parameters such as diffusion coefficients, confinement radii, and binding/unbinding kinetics.
-
Application Example: Tracking Epidermal Growth Factor Receptor (EGFR) Signaling
Single-molecule tracking has been instrumental in elucidating the dynamics of cell signaling pathways, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR). Upon binding its ligand (EGF), EGFR undergoes dimerization and autophosphorylation, initiating a downstream cascade. SMT allows researchers to visualize these initial events in the plasma membrane of living cells.
EGFR Activation Signaling Pathway
By labeling EGF or the EGFR itself with this compound, researchers can track the diffusion of individual receptors, observe dimerization events upon ligand binding, and quantify changes in mobility as the receptor is activated and interacts with downstream signaling partners like Grb2.
Conclusion
This compound is a high-performance fluorescent probe well-suited for single-molecule tracking applications. Its combination of high brightness, superior photostability compared to traditional dyes like fluorescein, and specific thiol-reactivity makes it an excellent choice for labeling proteins to study their dynamics in vitro and in living cells. By following the detailed protocols provided in this note, researchers can effectively label their protein of interest and perform high-quality single-molecule tracking experiments to uncover novel insights into complex biological processes.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-molecule characterization of a bright and photostable deep-red fluorescent squaraine-figure-eight (SF8) dye - PMC [pmc.ncbi.nlm.nih.gov]
Live-Cell Labeling with BDP FL Maleimide: A Detailed Protocol for Tracking Protein Dynamics
Abstract
This application note provides a comprehensive protocol for the fluorescent labeling of cell surface proteins in living cells using BDP FL maleimide. This compound is a bright, photostable, and thiol-reactive fluorescent dye ideal for live-cell imaging applications.[1][2] Its borondipyrromethene (BODIPY) core offers significant advantages over traditional fluorophores like fluorescein, including enhanced photostability and fluorescence that is less sensitive to environmental factors such as pH.[3][4] This protocol details the materials, step-by-step procedures for cell preparation, labeling of cysteine-containing proteins, and subsequent imaging. As a specific application, we describe the tracking of Epidermal Growth Factor Receptor (EGFR) endocytosis, a key signaling pathway in cellular communication and cancer biology.
Introduction
The ability to visualize and track proteins in their native cellular environment is crucial for understanding dynamic biological processes.[5] this compound is a powerful tool for this purpose, enabling the covalent labeling of proteins through a specific reaction with the sulfhydryl group of cysteine residues. The maleimide group reacts with thiols to form a stable thioether bond, allowing for the targeted labeling of proteins that have been genetically engineered to contain a cysteine residue at a specific site.
BDP FL is a bright and highly photostable green fluorescent dye, making it an excellent choice for long-term live-cell imaging experiments where phototoxicity and photobleaching are concerns. Its fluorescence emission is in a similar spectral range to fluorescein (FITC), making it compatible with standard FITC/GFP filter sets. However, BODIPY-based dyes like BDP FL are significantly more resistant to photobleaching than fluorescein, which allows for more prolonged and intense illumination during imaging.
This application note will guide researchers through the process of labeling cell surface proteins on live mammalian cells with this compound and provide a specific example of its use in studying the endocytosis of the Epidermal Growth Factor Receptor (EGFR).
Product Specifications: this compound
Understanding the photophysical properties of this compound is essential for designing and executing successful fluorescence microscopy experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 509 nm | |
| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.97 | |
| Molecular Weight | 414.21 g/mol | |
| Solubility | Good in DMSO and DMF, limited in water |
Experimental Protocols
This section provides detailed protocols for preparing reagents and labeling live cells with this compound.
Required Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mammalian cells expressing the cysteine-engineered protein of interest (e.g., HeLa or A431 cells with Cys-EGFR)
-
Imaging-grade glass-bottom dishes or chamber slides
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
-
Bovine Serum Albumin (BSA)
Reagent Preparation
3.2.1. This compound Stock Solution (1 mM)
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 1 mM stock solution. For example, to a 1 mg vial of this compound (MW = 414.21), add 2.41 mL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. The solution should be stable for several months when stored correctly.
3.2.2. Labeling Buffer
For most applications, PBS (pH 7.2-7.4) is a suitable labeling buffer. Ensure the buffer is sterile and at the desired temperature for the labeling reaction (typically 4°C or 37°C).
3.2.3. Quenching Solution
Prepare a solution of 1% BSA in PBS. This will be used to quench the labeling reaction by reacting with any unreacted this compound.
Live-Cell Labeling Protocol
This protocol is a general guideline and may require optimization for specific cell types and target proteins. A starting concentration of 1-5 µM for BDP FL is recommended for live-cell staining.
-
Cell Seeding: Seed the cells expressing the cysteine-engineered protein of interest onto glass-bottom dishes or chamber slides. Culture the cells until they reach the desired confluency (typically 60-80%).
-
Cell Washing: Gently wash the cells twice with pre-warmed (37°C) PBS to remove any residual serum from the culture medium.
-
(Optional) Disulfide Bond Reduction: If the target cysteine residue may be involved in a disulfide bond, a mild reduction step can be performed. Incubate the cells with a freshly prepared solution of 100-500 µM TCEP in PBS for 10-15 minutes at room temperature. This step should be carefully optimized as it can potentially disrupt protein structure.
-
Preparation of Labeling Solution: Dilute the 1 mM this compound stock solution in pre-warmed (37°C) serum-free cell culture medium or PBS to the desired final concentration (e.g., 1-5 µM). Prepare this solution immediately before use.
-
Labeling Reaction: Remove the washing buffer (or TCEP solution) from the cells and add the labeling solution. Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time and temperature may need to be determined empirically. For labeling surface proteins and minimizing internalization, incubation can be performed at 4°C for 30 minutes.
-
Quenching and Washing: Remove the labeling solution and add the quenching solution (1% BSA in PBS). Incubate for 5-10 minutes at room temperature to quench any unreacted maleimide.
-
Gently wash the cells three times with pre-warmed complete cell culture medium to remove unbound dye.
-
Imaging: Replace the final wash with fresh, pre-warmed complete cell culture medium or a suitable imaging buffer. The cells are now ready for fluorescence microscopy.
Application: Tracking EGFR Endocytosis
This section describes how to use this compound to visualize the internalization of the Epidermal Growth Factor Receptor (EGFR), a key process in signal transduction.
Background
EGFR is a transmembrane receptor that plays a critical role in regulating cell growth, proliferation, and differentiation. Upon binding to its ligand, such as Epidermal Growth Factor (EGF), the receptor dimerizes, becomes phosphorylated, and initiates downstream signaling cascades. Following activation, the receptor is internalized through endocytosis, a process that modulates the duration and intensity of the signal.
Experimental Workflow for Tracking EGFR Endocytosis
This protocol assumes the use of a cell line engineered to express EGFR with an accessible cysteine residue on its extracellular domain.
-
Cell Preparation and Labeling:
-
Seed cells expressing Cys-EGFR on glass-bottom dishes.
-
Label the cells with this compound following the protocol in section 3.3. It is recommended to perform the labeling at 4°C to prevent premature receptor internalization.
-
-
Induction of Endocytosis:
-
After labeling and washing, add pre-warmed complete cell culture medium to the cells and place them on a fluorescence microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO₂.
-
Acquire a baseline image of the cells showing the initial distribution of EGFR on the cell surface.
-
To induce endocytosis, add EGF to the cell culture medium at a final concentration of 10-100 ng/mL.
-
-
Time-Lapse Imaging:
-
Immediately after adding EGF, start acquiring a time-lapse series of fluorescence images.
-
Capture images every 1-5 minutes for a total duration of 30-60 minutes.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
-
Image Analysis:
-
Analyze the time-lapse images to observe the internalization of the BDP FL-labeled EGFR. The fluorescence signal will initially be localized to the plasma membrane and will subsequently appear in intracellular vesicles (endosomes) as endocytosis proceeds.
-
Quantify the rate of endocytosis by measuring the decrease in plasma membrane fluorescence and the corresponding increase in intracellular fluorescence over time.
-
Diagrams
This compound Labeling of a Cell Surface Protein
Caption: Covalent labeling of a cysteine-engineered cell surface receptor with this compound.
Experimental Workflow for Live-Cell Labeling and Imaging
References
- 1. Single Particle Tracking Reveals that EGFR Signaling Activity Is Amplified in Clathrin-Coated Pits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. BODIPY FL Dye | Thermo Fisher Scientific - HU [thermofisher.com]
- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - UZ [thermofisher.com]
- 5. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficient BDP FL Maleimide Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient labeling of proteins and other thiol-containing biomolecules using BDP FL maleimide. This compound is a bright and photostable thiol-reactive dye, making it an ideal fluorescent probe for various applications in research and drug development, including fluorescence microscopy, flow cytometry, and biochemical assays.[1][2][3] Adherence to optimal buffer conditions and reaction parameters is critical for achieving high labeling efficiency and specificity.
Key Reaction Parameters for Optimal Labeling
Successful labeling with this compound is dependent on several critical parameters, including pH, the choice of reducing agent, reaction temperature, and the molar ratio of dye to the target molecule.
Buffer Conditions
The pH of the reaction buffer is a crucial factor for efficient and specific labeling. The optimal pH range for the thiol-maleimide reaction is between 7.0 and 7.5.[4] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups such as amines. At a pH above 7.5, the reactivity of amines increases, which can lead to non-specific labeling of residues like lysine. Below pH 7.0, the reaction rate with thiols decreases.
Commonly used buffers that are compatible with maleimide labeling reactions include Phosphate-Buffered Saline (PBS), Tris-based buffers, and HEPES. It is imperative to use buffers that do not contain thiol compounds, such as dithiothreitol (DTT), as these will compete with the target molecule for the maleimide dye.[4]
Reducing Agents
For proteins where cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols for labeling. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is a phosphine-based reductant and does not contain a thiol group, thus it does not directly compete with the target molecule for the maleimide dye. While TCEP is preferred, it can still interact with maleimides, so its concentration should be optimized. Dithiothreitol (DTT) can also be used, but as a thiol-containing compound, any excess must be removed prior to the addition of the maleimide dye to prevent it from quenching the reaction.
Reaction Temperature and Time
The this compound labeling reaction can be effectively carried out at room temperature (approximately 20-25°C) for 2 hours. For more sensitive proteins, an overnight incubation at 4°C can be employed to minimize potential protein degradation while still achieving efficient labeling.
Dye-to-Protein Ratio
A molar excess of the this compound dye over the protein or thiol-containing molecule is required to drive the reaction to completion. A typical starting point is a 10 to 20-fold molar excess of the dye. However, the optimal ratio should be determined empirically for each specific protein and application to achieve the desired degree of labeling (DOL) without causing protein precipitation or altering its function due to excessive modification.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the key quantitative parameters for efficient this compound labeling.
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 7.5 | Balances thiol reactivity and minimizes side reactions with amines. |
| Buffer System | PBS, Tris, HEPES (10-100 mM) | Must be free of thiol-containing compounds. |
| Reducing Agent | TCEP (10-100 fold molar excess over protein) | TCEP is preferred over DTT as it does not compete for the maleimide dye. If DTT is used, it must be removed before adding the dye. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 2 hours is standard. 4°C overnight for sensitive proteins. |
| Reaction Time | 2 hours to overnight | Dependent on the reaction temperature and the specific protein being labeled. |
| Dye-to-Protein Molar Ratio | 10:1 to 20:1 | This is a starting recommendation and should be optimized for each specific application. |
| pH Condition | Relative Labeling Efficiency | Specificity |
| 6.5 | Moderate | High |
| 7.0 | High | High |
| 7.5 | Optimal | High |
| 8.0 | High | Reduced (potential for amine reactivity) |
| 8.5 | High | Low (significant amine reactivity) |
Experimental Protocols
This section provides detailed protocols for the preparation of reagents and the labeling of a protein with this compound.
Preparation of Reagents
-
Reaction Buffer: Prepare a suitable reaction buffer (e.g., 100 mM Phosphate Buffer with 150 mM NaCl, pH 7.2). Degas the buffer by vacuum or by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can oxidize free thiols.
-
Protein Solution: Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiols, it must be dialyzed against the reaction buffer before proceeding.
-
Reducing Agent Stock Solution (if necessary): Prepare a 10 mM stock solution of TCEP in degassed water.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This solution should be prepared fresh immediately before use.
Protein Reduction Protocol (if necessary)
-
To the protein solution, add the TCEP stock solution to a final concentration that is a 10-100 fold molar excess over the protein.
-
Incubate the mixture for 20-30 minutes at room temperature under an inert atmosphere (e.g., by flushing the headspace of the reaction vial with nitrogen or argon).
This compound Labeling Protocol
-
To the (reduced) protein solution, add the 10 mM this compound stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1 to 20:1).
-
Mix the reaction gently and immediately flush the headspace of the vial with an inert gas before sealing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
Purification of the Labeled Protein
-
After the incubation period, the unreacted this compound must be removed from the labeled protein. This can be achieved by several methods depending on the protein's properties and the downstream application.
-
Gel Filtration/Desalting Columns: This is a common and effective method for separating the labeled protein from the smaller, unreacted dye molecules.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS, pH 7.4) to remove the free dye.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase or size-exclusion HPLC can be used.
Determination of Degree of Labeling (DOL)
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of BDP FL (approximately 503 nm, Amax).
-
The concentration of the protein and the dye can be calculated using the Beer-Lambert law and their respective molar extinction coefficients. The DOL is then calculated as the molar ratio of the dye to the protein.
Visualizations
Experimental Workflow for this compound Labeling
Caption: Experimental workflow for this compound labeling.
Signaling Pathway: GPCR Internalization
This compound-labeled ligands or antibodies can be used to study the internalization of G-protein coupled receptors (GPCRs), a critical process in signal transduction and drug response.
Caption: GPCR internalization pathway.
References
Application Note: Preparation of BDP FL Maleimide Stock Solutions for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation, handling, and quality control of BDP FL maleimide stock solutions for use in labeling proteins and other thiol-containing biomolecules.
Introduction
This compound is a thiol-reactive fluorescent dye belonging to the borondipyrromethene family. It serves as an excellent replacement for fluorescein (FAM), offering similar spectral characteristics but with significantly greater photostability[1][2][3]. Its low molecular weight and high quantum yield make it an ideal probe for fluorescent microscopy and other fluorescence-based assays[2][4]. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues, to form a stable thioether bond. Proper preparation of the dye stock solution is critical for achieving efficient and reproducible conjugation.
This compound Properties
A summary of the key quantitative properties of this compound is provided below. This data is essential for calculating the required amount of dye for stock solution preparation and for determining the degree of labeling post-conjugation.
| Property | Value | Source |
| Molecular Weight | 414.2 g/mol | |
| Molecular Formula | C₂₀H₂₁BF₂N₄O₃ | |
| Excitation Maximum (λabs) | ~503 nm | |
| Emission Maximum (λem) | ~509 nm | |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | |
| Recommended Solvents | Anhydrous DMSO, DMF | |
| Appearance | Orange solid |
Experimental Protocols
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for most labeling reactions.
-
Equilibration: Before opening, allow the vial containing the solid this compound to warm to room temperature for approximately 20 minutes. This prevents condensation of moisture, which can hydrolyze the dye and reduce its reactivity.
-
Solvent Addition: Prepare a 10 mM stock solution by adding the appropriate volume of anhydrous DMSO or DMF. For example, to a vial containing 1 µmol of this compound, add 100 µL of anhydrous DMSO. For a 1 mg vial (MW = 414.2 g/mol ), this corresponds to 2.41 µmol; add 241 µL of solvent to achieve a 10 mM concentration.
-
Dissolution: Vortex the vial briefly but thoroughly until all the solid dye is completely dissolved.
-
Collection: Perform a brief centrifugation to collect the entire stock solution at the bottom of the vial.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. When using anhydrous solvent, the solution is stable for at least one month. Avoid repeated freeze-thaw cycles.
Note: Aqueous stock solutions are not recommended as the maleimide group will hydrolyze over time. If an aqueous solution is required, it must be prepared immediately before use and cannot be stored.
This section provides a general workflow for conjugating the this compound stock solution to a thiol-containing protein.
-
Prepare Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a pH of 7.0-7.5. Recommended buffers include PBS, HEPES, or Tris, ensuring they do not contain thiols. The protein concentration should typically be between 1-10 mg/mL.
-
Initiate Conjugation: Add the this compound stock solution to the protein solution while gently stirring or vortexing. A starting point for optimization is a 10-20 fold molar excess of dye to protein.
-
Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Separate the labeled protein conjugate from the unreacted free dye. This is commonly achieved using a gel filtration column (e.g., Sephadex G-25) or through ultrafiltration/dialysis. The first colored band to elute from a gel filtration column is the labeled protein.
Visual Workflows
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for preparing this compound stock solution.
Caption: General workflow for protein conjugation with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Post-Conjugation Purification of BDP FL Maleimide Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive information on how to effectively remove unbound BDP FL maleimide from a bioconjugate solution following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound this compound after conjugation?
A1: The removal of excess, unbound this compound is a critical step for several reasons:
-
Accurate Quantification: The presence of free dye can interfere with spectrophotometric methods used to determine the degree of labeling (DOL), leading to an overestimation of the dye-to-protein ratio.
-
Assay Interference: Unbound dye can lead to high background signals and non-specific fluorescence in downstream applications such as immunoassays, fluorescence microscopy, and flow cytometry, potentially leading to false-positive results.
-
Cellular Toxicity: Free dye may exhibit cytotoxic effects in live-cell imaging experiments, confounding the interpretation of results.
-
Product Purity: For therapeutic applications, such as antibody-drug conjugates (ADCs), the removal of all small-molecule impurities is a regulatory requirement to ensure product safety and efficacy.
Q2: What are the common methods for removing unbound this compound?
A2: The most common methods for purifying protein-dye conjugates are based on differences in size between the labeled protein and the small, unbound dye molecule (this compound has a molecular weight of approximately 414.22 g/mol ).[1][2][3][4] These methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size as they pass through a column packed with a porous resin.[5]
-
Dialysis: This method involves the passive diffusion of small molecules across a semi-permeable membrane with a defined molecular weight cut-off (MWCO).
-
Tangential Flow Filtration (TFF) / Spin Columns: TFF is a rapid filtration method that separates molecules based on size and is particularly useful for larger sample volumes. Spin columns are a centrifugal-based version of this technology, suitable for smaller sample volumes.
Q3: How do I choose the most suitable purification method?
A3: The choice of purification method depends on several factors, including the sample volume, the desired purity, the processing time, and the available equipment. The following decision tree can guide your selection.
Caption: Decision tree for selecting a purification method.
Comparison of Purification Methods
The following table summarizes the key characteristics of the most common methods for removing unbound this compound.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) / Spin Columns |
| Principle | Separation by hydrodynamic radius | Passive diffusion across a semi-permeable membrane | Convective separation through a porous membrane |
| Dye Removal Efficiency | High (>99% for small molecules) | High (dependent on buffer changes) | Very High (>99.8% reported for similar small molecules) |
| Processing Time | Fast (minutes to a few hours) | Slow (hours to days) | Very Fast (minutes to hours) |
| Sample Volume | Scalable (from µL to L) | Scalable, but can be cumbersome for very large volumes | Highly scalable (from µL with spin columns to thousands of liters with TFF systems) |
| Sample Dilution | Moderate | Yes, can be significant | Minimal (can also be used to concentrate the sample) |
| Protein Recovery | High (>95%) | High (>90%), but can be lower with sticky proteins | High (>95%) |
| Key Advantage | High resolution and reproducibility | Gentle, simple setup, and low cost | Fast, scalable, and can simultaneously concentrate the sample |
| Key Disadvantage | Can lead to sample dilution | Time-consuming and requires large buffer volumes | Higher initial equipment cost for TFF systems; potential for membrane fouling |
Troubleshooting Guides
Size Exclusion Chromatography (SEC) / Gel Filtration
Problem: Poor separation of the conjugate and free dye.
-
Possible Cause: Incorrect resin choice.
-
Solution: Select a resin with a fractionation range appropriate for your protein's molecular weight. For antibodies (~150 kDa), resins like Sephadex G-25 are suitable for separating the large antibody from the small unbound dye (~0.4 kDa).
-
-
Possible Cause: Column overloading.
-
Solution: Apply a sample volume that is typically 1-5% of the total column volume for high-resolution separation.
-
-
Possible Cause: Flow rate is too high.
-
Solution: Reduce the flow rate to allow for proper separation.
-
Problem: Low protein recovery.
-
Possible Cause: Non-specific adsorption of the protein to the column matrix.
-
Solution: Ensure the buffer has an appropriate ionic strength (e.g., add 150 mM NaCl). You can also try adding a non-ionic detergent (e.g., 0.01% Tween-20) to the elution buffer.
-
Dialysis
Problem: Incomplete removal of unbound dye.
-
Possible Cause: Insufficient buffer volume or too few buffer changes.
-
Solution: Use a dialysis buffer volume that is at least 200-500 times the sample volume and perform at least 3-4 buffer changes over 24-48 hours.
-
-
Possible Cause: Incorrect Molecular Weight Cut-Off (MWCO) of the dialysis membrane.
-
Solution: Choose a membrane with an MWCO that is significantly larger than the unbound dye (414.22 Da) but at least 3-5 times smaller than your protein. For an antibody of ~150 kDa, a 10-20 kDa MWCO membrane is appropriate.
-
Problem: Sample volume has significantly increased.
-
Possible Cause: Osmotic pressure differences between the sample and the dialysis buffer.
-
Solution: Ensure the osmolarity of the dialysis buffer is similar to that of your sample. If necessary, the sample can be concentrated after dialysis using a centrifugal concentrator.
-
Tangential Flow Filtration (TFF) / Spin Columns
Problem: Inefficient removal of free dye.
-
Possible Cause: Incorrect membrane MWCO.
-
Solution: The MWCO should be at least 3-5 times smaller than the molecular weight of your protein but significantly larger than the unbound dye. For an antibody-drug conjugate of ~150 kDa, a 30 kDa MWCO membrane is often used.
-
-
Possible Cause: Insufficient diafiltration volumes.
-
Solution: Perform at least 5-10 diavolumes (exchanges with fresh buffer) to ensure thorough removal of small molecules.
-
Problem: Significant loss of protein conjugate.
-
Possible Cause: The MWCO of the membrane is too large.
-
Solution: Select a membrane with a smaller MWCO. It is advisable to perform a small-scale test to confirm protein retention before processing the entire batch.
-
-
Possible Cause: Protein precipitation or aggregation on the membrane (membrane fouling).
-
Solution: Optimize the transmembrane pressure (TMP) and feed flow rate to minimize fouling. Adding a non-ionic detergent to the buffer may also help.
-
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This method is ideal for rapid purification and buffer exchange.
Materials:
-
SEC column (e.g., pre-packed PD-10 desalting column with Sephadex G-25 resin)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Fraction collection tubes
-
UV-Vis spectrophotometer
Methodology:
Caption: Workflow for SEC purification.
Protocol 2: Dialysis
This method is gentle and suitable for sensitive proteins, although more time-consuming.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for an antibody)
-
Large beaker
-
Stir plate and stir bar
-
Dialysis buffer (at least 200-500 times the sample volume)
Methodology:
Caption: Workflow for dialysis purification.
Protocol 3: Spin Column Purification
This method is ideal for small sample volumes and rapid processing.
Materials:
-
Spin column with an appropriate MWCO (e.g., 10-30 kDa for an antibody)
-
Microcentrifuge
-
Collection tubes
Methodology:
Caption: Workflow for spin column purification.
Validation of Unbound Dye Removal
It is essential to validate the removal of unbound this compound. This can be achieved by:
-
Thin-Layer Chromatography (TLC): Spot the purified conjugate on a TLC plate. The conjugated protein will remain at the origin, while any free dye will migrate up the plate.
-
SDS-PAGE: Run the purified sample on an SDS-PAGE gel. The labeled protein will appear as a fluorescent band at the correct molecular weight when imaged with a fluorescence imager. Free dye will run at the dye front.
-
HPLC: Reverse-phase HPLC can be used to separate the more hydrophobic free dye from the protein conjugate.
-
Spectrophotometry: After purification, the absorbance spectrum of the conjugate should show a distinct protein peak at 280 nm and a dye peak at ~503 nm. The absence of a "tailing" dye peak in later SEC fractions indicates successful removal.
References
Minimizing photobleaching of BDP FL maleimide in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of BDP FL maleimide in their microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence microscopy?
This compound is a bright and highly photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2] It is spectrally similar to fluorescein (FAM) and is often used as a more photostable replacement in various applications, especially fluorescence microscopy.[3][4] Its maleimide group allows for covalent labeling of thiol groups on proteins and other biomolecules. Key properties of BDP FL are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | ~503 nm | [1] |
| Emission Maximum | ~509 nm | |
| Molar Extinction Coefficient | ~80,000-92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | ~0.9-1.0 | |
| Photostability | Significantly higher than fluorescein |
Q2: What is photobleaching and what causes it for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its ability to fluoresce. For BDP FL and other BODIPY dyes, the primary cause of photobleaching is the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS). These highly reactive molecules can then chemically modify and destroy the dye.
Factors that accelerate photobleaching include:
-
High Illumination Intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, faster photobleaching.
-
Long Exposure Times: Prolonged exposure to excitation light increases the cumulative damage to the fluorophores.
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores, including BDP FL.
Troubleshooting Guide
Q3: My BDP FL signal is dim or fades rapidly. What can I do?
A dim or rapidly fading signal is a common issue. The following troubleshooting workflow can help you identify and resolve the problem.
Q4: Which antifade reagent should I use for this compound?
The choice of antifade reagent is critical for minimizing photobleaching. While many commercial options are available, their effectiveness can vary for different fluorophores. Some reports suggest that antifade reagents containing p-phenylenediamine (PPD) may not be optimal for BODIPY dyes. It is recommended to test a few different options for your specific application.
| Antifade Reagent Type | Common Examples | Reported Compatibility with BODIPY Dyes | Approximate Refractive Index |
| Glycerol-based | ProLong™ Gold, VECTASHIELD® | Generally compatible, though some reports suggest ProLong™ may not be ideal for BODIPY dyes. | 1.47 |
| Hard-setting | ProLong™ Diamond, VECTASHIELD® HardSet™ | Generally compatible. | ~1.46 (cured) |
| Live-cell compatible | ProLong™ Live Antifade Reagent, VectaCell™ Trolox | Formulated for live-cell imaging and compatible with a broad range of dyes. | ~1.3 |
Q5: How can I optimize my imaging parameters to reduce photobleaching?
Optimizing your microscope settings is a key strategy to minimize photobleaching.
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio. For live-cell imaging, it is advisable not to exceed 10-15% of the laser power.
-
Minimize Exposure Time: Use the shortest possible exposure time that allows for a clear image. Modern, sensitive detectors (e.g., sCMOS, EMCCD cameras) can significantly reduce the required exposure time.
-
Use Appropriate Filters: Ensure that your filter sets are well-matched to the excitation and emission spectra of BDP FL to maximize signal collection and minimize bleed-through.
-
Avoid Unnecessary Illumination: Only expose your sample to the excitation light when acquiring an image. Use brightfield or DIC to locate and focus on your region of interest.
Q6: I am observing high background fluorescence. How can I reduce it?
High background can obscure your signal. Here are some common causes and solutions:
-
Autofluorescence: This is the natural fluorescence from the cells or tissue.
-
Solution: Use a mounting medium with an antifade reagent that also reduces autofluorescence. For fixed samples, treatment with reagents like Sudan Black B can quench autofluorescence.
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Non-specific Antibody Binding: The primary or secondary antibody may be binding to unintended targets.
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Solution: Optimize your antibody concentrations by performing a titration. Ensure you are using an appropriate blocking buffer (e.g., 5% normal serum from the host species of the secondary antibody). Increase the number and duration of wash steps after antibody incubations.
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Excess Unbound Dye: Residual this compound that has not been washed away.
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Solution: Ensure thorough washing after the labeling step to remove any unbound dye.
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Experimental Protocols
Protocol 1: Immunofluorescence Staining of Fixed Cells
This protocol provides a general guideline for immunofluorescence staining of adherent cells using a BDP FL-conjugated secondary antibody.
Detailed Steps:
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Cell Culture: Seed adherent cells on sterile glass coverslips in a culture dish and grow to the desired confluency.
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Fixation: Aspirate the culture medium and rinse the cells briefly with 1X Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
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Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
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Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
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Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Secondary Antibody Incubation: Dilute the BDP FL-conjugated secondary antibody in the blocking buffer. Protect the antibody solution from light. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
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Washing: Wash the cells three times with PBS for 5 minutes each, protecting from light.
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Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
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Imaging: Image the slides using a fluorescence microscope equipped with appropriate filters for BDP FL (Excitation/Emission: ~503/509 nm).
Protocol 2: Live-Cell Imaging
This protocol provides a general guideline for labeling and imaging live cells with a BDP FL conjugate.
Considerations for Live-Cell Imaging:
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Cell Health: Maintaining cell viability is crucial. Use a phenol red-free culture medium during imaging to reduce background fluorescence.
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Toxicity: Ensure that the BDP FL conjugate and its concentration are not toxic to the cells.
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Environment: Use a heated microscope stage with CO₂ control to maintain a physiological environment for the cells.
Detailed Steps:
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Cell Culture: Plate cells in a suitable live-cell imaging dish (e.g., a glass-bottom dish).
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Labeling: Prepare a stock solution of the BDP FL conjugate in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in pre-warmed, phenol red-free culture medium. Replace the existing medium with the labeling medium and incubate the cells for the recommended time, protected from light.
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Washing (Optional but Recommended): Gently aspirate the labeling medium. Wash the cells two to three times with pre-warmed, phenol red-free culture medium to remove any unbound dye.
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Adding Antifade Reagent (for Live Cells): For extended time-lapse imaging, consider using a live-cell compatible antifade reagent like ProLong™ Live Antifade Reagent.
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Imaging: Place the imaging dish on the microscope stage. Use the lowest possible illumination intensity and exposure time to acquire images. Utilize time-lapse settings that minimize light exposure between acquisitions.
References
BDP FL maleimide aggregation issues in aqueous solutions
Technical Support Center: BDP FL Maleimide
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during labeling experiments, with a specific focus on aggregation issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a thiol-reactive fluorescent dye belonging to the BODIPY family. It is widely used for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups (cysteines). Its key features include high photostability, a bright fluorescence signal similar to fluorescein (FAM), and a non-charged, hydrophobic nature.[][2][3][4] These properties make it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[]
Q2: Why does this compound tend to aggregate in aqueous solutions?
The aggregation of this compound in aqueous environments is primarily due to the hydrophobic nature of the BODIPY core. In polar solvents like water, these nonpolar dye molecules tend to associate with each other to minimize their contact with water, leading to the formation of aggregates. This phenomenon is a common characteristic of many organic dyes, particularly those with planar, aromatic structures.
Q3: What are the consequences of this compound aggregation?
The most significant consequence of this compound aggregation is a phenomenon known as Aggregation-Caused Quenching (ACQ). When the dye molecules are in close proximity within an aggregate, their fluorescence is often significantly reduced or completely quenched. This can lead to a variety of experimental problems, including:
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Low labeling efficiency and inaccurate quantification of labeled biomolecules.
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High background signal and non-specific staining in imaging applications.
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Formation of precipitates that can interfere with assays and instrumentation.
Q4: How should I prepare and store this compound stock solutions?
To avoid aggregation and hydrolysis, this compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). A stock solution of 1-10 mM is typically recommended. For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light and moisture.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness Upon Adding this compound to Aqueous Buffer
Possible Cause: The hydrophobic this compound is precipitating out of the aqueous reaction buffer. This can happen if the concentration of the dye is too high or if the amount of organic co-solvent is insufficient to maintain its solubility.
Solutions:
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Increase the amount of organic co-solvent: While adding the this compound stock solution (in DMSO or DMF) to your protein solution, ensure gentle but thorough mixing. If precipitation occurs, you can try to increase the proportion of the organic co-solvent in the final reaction mixture. However, be mindful that high concentrations of organic solvents can denature proteins. It is generally recommended to keep the final concentration of DMSO or DMF below 10% (v/v).
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Optimize the dye concentration: Use the lowest effective concentration of the dye. A high molar excess of the dye over the protein can increase the likelihood of aggregation.
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Work at room temperature: Adding the dye solution to a cold aqueous buffer can sometimes promote precipitation. Allowing the components to reach room temperature before mixing may help.
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Use a solubilizing agent: In some cases, the addition of a small amount of a non-ionic detergent (e.g., Tween-20 at 0.01-0.05%) or a sugar (e.g., sucrose or trehalose) to the reaction buffer can help to improve the solubility of the dye and prevent aggregation.
Issue 2: Low Labeling Efficiency or Weak Fluorescent Signal
Possible Cause: This can be a result of several factors, including dye aggregation (ACQ), hydrolysis of the maleimide group, or suboptimal reaction conditions.
Solutions:
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Address dye aggregation: Follow the steps outlined in "Issue 1" to minimize dye precipitation.
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Ensure optimal pH for the maleimide reaction: The reaction between a maleimide and a thiol is most efficient and specific at a pH between 6.5 and 7.5. Buffers such as phosphate-buffered saline (PBS), HEPES, or Tris are suitable. Avoid buffers containing thiols, such as dithiothreitol (DTT).
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Reduce disulfide bonds: If your protein contains disulfide bonds, the cysteine residues will not be available for labeling. Use a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to reduce the disulfide bonds prior to adding the maleimide dye. A 10-20 fold molar excess of TCEP over the protein is a good starting point. Unlike DTT, TCEP does not contain a thiol and does not need to be removed before adding the maleimide reagent.
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Use freshly prepared dye: The maleimide group can hydrolyze in the presence of water, rendering it unreactive towards thiols. Prepare the working solution of this compound just before use.
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Degas the buffer: To prevent re-oxidation of thiols by dissolved oxygen, it is good practice to degas the reaction buffer before use.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₁BF₂N₄O₃ | |
| Molecular Weight | 414.21 g/mol | |
| Excitation Maximum (λex) | ~503 nm | |
| Emission Maximum (λem) | ~509 nm | |
| Molar Extinction Coefficient | ~92,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | ~0.97 | |
| Solubility | Good in DMSO, DMF; Limited in water |
Experimental Protocols
Protocol: Standard Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
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Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2)
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This compound
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Anhydrous DMSO or DMF
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TCEP hydrochloride (if disulfide reduction is needed)
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Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
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Protein Preparation:
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Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.
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If the protein contains disulfide bonds, add a 10-20 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.
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This compound Stock Solution Preparation:
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound (MW = 414.21) in 241 µL of DMSO.
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Labeling Reaction:
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While gently vortexing the protein solution, slowly add a 10-20 fold molar excess of the this compound stock solution.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
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Purification:
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Remove the unreacted dye and TCEP by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer. The labeled protein will elute in the void volume.
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Determination of Degree of Labeling (DOL):
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Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and 503 nm (for BDP FL).
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Calculate the DOL using the Beer-Lambert law.
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Visualizations
References
Optimizing signal-to-noise ratio with BDP FL maleimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using BDP FL maleimide for a high signal-to-noise ratio.
Troubleshooting Guides
High background fluorescence, low signal intensity, and non-specific binding are common issues that can compromise experimental results. This guide provides a systematic approach to identifying and resolving these problems.
Problem 1: High Background Fluorescence
High background can obscure the specific signal from your labeled molecule.
| Potential Cause | Recommended Solution |
| Excess Unbound Dye | Ensure complete removal of unbound this compound after the labeling reaction. Use size-exclusion chromatography (e.g., PD-10 desalting columns), dialysis, or HPLC for purification. For cellular imaging, thoroughly wash cells with buffer (e.g., PBS) after incubation with the labeled probe.[1] |
| Autofluorescence | Biological samples can exhibit natural fluorescence. Image an unstained sample to assess the level of autofluorescence.[2] If significant, consider using a fluorophore with a different spectral profile or employ spectral unmixing if your imaging system supports it. For fixed cells, fixation with ice-cold methanol can sometimes reduce autofluorescence compared to aldehyde-based fixatives.[2] |
| Non-Specific Binding of the Labeled Protein | The labeled protein itself may bind non-specifically to surfaces or other molecules. Include a blocking step in your protocol (e.g., with BSA or normal serum) for applications like immunofluorescence or pull-down assays.[2] Optimize blocking buffer concentration and incubation time. |
| Hydrophobic Interactions | BDP FL is a relatively hydrophobic dye, which can lead to non-specific binding to cellular components or surfaces.[3] Consider using a buffer with a low concentration of a mild non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in washing steps to reduce hydrophobic interactions. |
Problem 2: Low Signal Intensity
A weak or absent signal can be due to inefficient labeling or issues with the labeled protein.
| Potential Cause | Recommended Solution |
| Inefficient Labeling | Confirm that all reaction components are active and at the correct concentrations. Ensure the pH of the reaction buffer is optimal (pH 7.0-7.5) for the maleimide-thiol reaction. Use a fresh, high-quality batch of this compound. |
| Oxidized Thiols | Cysteine residues can form disulfide bonds and become unavailable for labeling. Reduce disulfide bonds with a reducing agent like TCEP prior to labeling. A 10-100-fold molar excess of TCEP is often recommended. Ensure buffers are degassed to prevent re-oxidation. |
| Suboptimal Dye-to-Protein Ratio | An insufficient amount of dye will result in a low degree of labeling (DOL). Conversely, too much dye can lead to quenching or protein precipitation. Perform a titration with varying dye-to-protein molar ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio for your protein. |
| Protein Precipitation | Labeling with a hydrophobic dye can sometimes cause protein aggregation and precipitation. If precipitation occurs, try reducing the dye-to-protein ratio, lowering the protein concentration during labeling, or including a small amount of a non-ionic detergent in the labeling buffer. |
| Photobleaching | BDP FL is highly photostable, but intense or prolonged light exposure can still lead to photobleaching. Minimize light exposure during sample preparation and imaging. Use the lowest possible laser power and exposure time that provides an adequate signal. Consider using an antifade mounting medium for fixed samples. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for labeling my protein with this compound?
A1: For optimal labeling, we recommend the following conditions:
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pH: 7.0-7.5. Maleimides are most reactive with thiols in this pH range. At pH > 7.5, reactivity with primary amines increases, and hydrolysis of the maleimide group can occur.
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Buffer: Use a non-amine, thiol-free buffer such as PBS or HEPES.
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Reducing Agent: If your protein has disulfide bonds, reduce them with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature before adding the dye.
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Dye-to-Protein Ratio: A molar ratio of 10:1 to 20:1 is a good starting point. However, this should be optimized for each specific protein.
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Incubation Time and Temperature: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
Q2: How can I determine the degree of labeling (DOL) of my protein?
A2: The DOL can be calculated using the following steps:
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Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of BDP FL (~503 nm, Amax).
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Calculate the concentration of the dye using the Beer-Lambert law (A = εcl), where ε is the extinction coefficient of BDP FL (approximately 92,000 M⁻¹cm⁻¹).
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Calculate the protein concentration. You will need to correct the A280 reading for the dye's absorbance at this wavelength. The correction factor (CF280) for BDP FL is typically around 0.027. The corrected protein absorbance is A_prot = A280 - (Amax * CF280). Then use the Beer-Lambert law with the protein's extinction coefficient.
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The DOL is the molar ratio of the dye to the protein.
Q3: My protein does not have any free cysteine residues. Can I still label it with this compound?
A3: Yes, it is possible. You can introduce cysteine residues at specific sites using site-directed mutagenesis. Alternatively, you can introduce thiol groups by modifying primary amines (e.g., lysine residues) with reagents like Traut's Reagent (2-iminothiolane) or SATA.
Q4: What are the storage conditions for this compound and the labeled protein?
A4: this compound should be stored at -20°C, desiccated, and protected from light. A stock solution in anhydrous DMSO or DMF can be stored at -20°C for up to one month. The purified labeled protein conjugate can be stored at 2-8°C in the dark for up to a week. For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (0.01-0.03%), or add 50% glycerol and store at -20°C.
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~503 nm | |
| Emission Maximum (λem) | ~509 nm | |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.97 |
Table 2: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines. |
| Dye:Protein Molar Ratio | 10:1 - 20:1 | Starting point for optimization. Lower ratios may be needed to avoid precipitation, while higher ratios may be needed for dilute protein solutions. |
| TCEP:Protein Molar Ratio | 10:1 - 100:1 | For reduction of disulfide bonds. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
Experimental Protocols
Detailed Methodology: Cysteine-Specific Labeling of a Protein with this compound
This protocol provides a general procedure for labeling a protein with available cysteine residues.
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Protein Preparation:
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Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
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If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.
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Incubate at room temperature for 30 minutes.
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Dye Preparation:
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Allow the vial of this compound to warm to room temperature.
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Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
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Labeling Reaction:
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Add the this compound stock solution to the reduced protein solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
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Purification:
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Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with the desired storage buffer.
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Collect the protein-containing fractions.
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Characterization:
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Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~503 nm.
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Confirm the integrity of the labeled protein using SDS-PAGE.
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Mandatory Visualizations
References
Technical Support Center: BDP FL Maleimide Labeling
Welcome to the technical support center for BDP FL maleimide labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your labeling experiments.
Troubleshooting Guide
This section addresses common problems encountered during the this compound labeling reaction, focusing on the critical role of pH.
Problem: Low or No Labeling Efficiency
Q1: I am observing very low or no fluorescence signal after my labeling reaction. What are the potential causes related to pH?
A1: Low labeling efficiency is often linked to suboptimal pH conditions. The optimal pH for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] Here’s how pH can be the cause:
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pH is too low (below 6.5): The thiol groups on your protein (cysteine residues) are protonated (-SH). For the reaction to occur, the thiol group needs to be in its deprotonated, more nucleophilic thiolate form (-S⁻). At low pH, the concentration of thiolate is insufficient, leading to a very slow or incomplete reaction.
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pH is too high (above 7.5): While a higher pH increases the concentration of the reactive thiolate, it also significantly accelerates the hydrolysis of the maleimide group on the BDP FL dye.[3] The maleimide ring opens, rendering it incapable of reacting with the thiol. This competing hydrolysis reaction can consume the dye before it has a chance to label your protein. Additionally, at pH above 7.5, maleimides can start to react non-specifically with amine groups (e.g., lysine residues).[4]
Solution: Ensure your reaction buffer is within the optimal pH range of 7.0-7.5.[5] Buffers like PBS, HEPES, or Tris at this pH are suitable, provided they do not contain any extraneous thiols. It is recommended to verify the pH of your buffer immediately before starting the experiment.
Problem: Non-Specific Labeling or Protein Precipitation
Q2: My results suggest non-specific labeling, or my protein has precipitated during the reaction. Could pH be the issue?
A2: Yes, pH can contribute to both non-specific labeling and protein stability issues.
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Non-Specific Labeling: As the pH increases above 7.5, the reactivity of primary amines (like the side chain of lysine) increases. This can lead to the maleimide dye reacting with these amines, resulting in non-specific labeling and a heterogeneous product. While the reaction with thiols is about 1,000 times faster than with amines at pH 7.0, this selectivity decreases at higher pH.
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Protein Precipitation: Every protein has a unique pH at which it is least soluble, known as its isoelectric point (pI). If your reaction buffer pH is too close to the pI of your protein, it may cause the protein to aggregate and precipitate out of solution. Furthermore, the addition of organic solvents like DMSO or DMF, used to dissolve the this compound, can also affect protein stability.
Solution:
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To maintain selectivity for thiol groups, strictly control the pH to be within the 7.0-7.5 range.
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Check the isoelectric point (pI) of your protein and choose a buffer pH that is at least one pH unit away from the pI to ensure its solubility.
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When adding the dye dissolved in an organic solvent, add it slowly to the protein solution while gently mixing to avoid localized high concentrations that could cause precipitation.
Frequently Asked Questions (FAQs)
Q3: What is the optimal pH for this compound labeling and why?
A3: The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5, with a more stringent recommendation of 7.0-7.5 for protein labeling. This pH range represents a critical balance:
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It is high enough to ensure that a sufficient portion of the cysteine thiol groups (pKa ~8.3-8.6) are deprotonated to the reactive thiolate form (-S⁻).
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It is low enough to minimize the competing side reaction of maleimide hydrolysis, which becomes significant at pH > 7.5.
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It maintains high selectivity for thiols over amines.
Q4: Can I perform the labeling reaction at a pH higher than 8.0 to speed it up?
A4: This is not recommended. While the initial reaction rate with the thiolate might be faster at a pH above 8.0, the rate of maleimide hydrolysis also increases dramatically. This will likely lead to a lower overall yield of the desired conjugate due to dye inactivation. Furthermore, you risk significant non-specific labeling of amine residues, such as lysines. Some specific applications involving N-terminal cysteines have also shown that basic pH can lead to an undesirable rearrangement of the conjugate structure (thiazine formation).
Q5: My protein is only stable at a lower pH (e.g., pH 6.0). Can I still perform the labeling?
A5: Labeling at pH 6.0 is possible, but the reaction will be significantly slower due to the lower concentration of the reactive thiolate anion. You may need to compensate by increasing the reaction time, using a higher concentration of the dye, or slightly increasing the temperature (if your protein is stable). It is crucial to perform a time-course experiment to determine the optimal incubation time under these conditions.
Q6: Do I need to reduce my protein before labeling?
A6: Yes, if your protein contains disulfide bonds between cysteine residues that you intend to label. Maleimides only react with free thiols (-SH), not with disulfide bonds (-S-S-). It is necessary to reduce these bonds prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent because it is effective over a wide pH range and, being thiol-free, does not need to be removed before adding the maleimide reagent.
Data Summary
The relationship between pH and the efficiency of the maleimide-thiol reaction can be summarized as follows.
| pH Range | Reaction with Thiol (-SH) | Competing Side Reactions | Recommendation |
| < 6.5 | Very slow; thiol group is mostly protonated. | Minimal. | Not recommended unless required for protein stability. Expect long reaction times. |
| 6.5 - 7.5 | Optimal; good balance of reactive thiolate and maleimide stability. | Low rate of maleimide hydrolysis; reaction is highly selective for thiols over amines. | Highly Recommended. This range provides the best balance for high yield and specific conjugation. |
| > 7.5 | Fast initial reaction. | High rate of maleimide hydrolysis; increased non-specific reaction with amines (lysine). | Not recommended. Leads to lower yield of specific conjugate and product heterogeneity. |
Experimental Protocols
Protocol 1: Standard this compound Labeling of a Protein
This protocol assumes the protein has available free thiols.
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Prepare the Reaction Buffer: Prepare a suitable buffer such as 100 mM phosphate, 150 mM NaCl, at pH 7.2-7.5. Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can cause thiol oxidation.
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Prepare the Protein Solution: Dissolve your protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.
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Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
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Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the dye solution dropwise while gently stirring.
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Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction mixture from light.
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Purification: Remove the unreacted dye and other small molecules by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration.
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Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP FL (approx. 503 nm).
Protocol 2: Optimization of Labeling pH
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Prepare Buffers: Prepare a series of reaction buffers (e.g., 100 mM phosphate) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0). Degas all buffers.
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Set up Parallel Reactions: Set up several small-scale labeling reactions in parallel. For each reaction, use the same amount of protein and dye, but use a different pH buffer.
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Incubate: Incubate all reactions under identical conditions (time, temperature, protected from light).
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Purify: Purify each sample using the same method to remove unreacted dye (e.g., using spin desalting columns for small-scale reactions).
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Analyze: Compare the labeling efficiency for each pH by measuring the degree of labeling (DOL). You can also analyze the samples by SDS-PAGE and fluorescence imaging to visually assess the labeling and check for protein precipitation or aggregation.
Visualizations
Caption: Workflow for pH Optimization of this compound Labeling.
Caption: Effect of pH on this compound Reaction Pathways.
References
Validation & Comparative
A Head-to-Head Comparison: BDP FL Maleimide vs. FITC for Fluorescent Labeling
For decades, Fluorescein Isothiocyanate (FITC) has been a workhorse in biological research, prized for its bright green fluorescence and utility in labeling proteins and other biomolecules. However, the advent of modern fluorophores, such as the borondipyrromethene (BODIPY)-based BDP FL maleimide, offers researchers alternatives with significantly improved performance characteristics. This guide provides an objective, data-driven comparison of this compound and FITC to aid researchers, scientists, and drug development professionals in selecting the optimal fluorescent probe for their specific applications.
Core Properties and Reaction Chemistry
The fundamental difference between this compound and FITC lies in their reactive chemistry. BDP FL is equipped with a maleimide group, which exhibits high specificity for thiol (sulfhydryl) groups, such as those on cysteine residues.[1][2][3] In contrast, FITC contains an isothiocyanate group that primarily reacts with primary amines, found on lysine residues and the N-terminus of proteins. This difference in reactivity is a critical determinant in experimental design, dictating which amino acids on a target protein will be labeled.
The maleimide-thiol reaction proceeds via a Michael addition to form a stable thioether bond, a reaction that is most efficient at a pH range of 6.5-7.5. The isothiocyanate-amine reaction forms a stable thiourea linkage and is typically performed at a more alkaline pH.
Quantitative Spectroscopic Data
The brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and its fluorescence quantum yield (its efficiency in emitting light). While both BDP FL and FITC are bright green fluorophores, BDP FL exhibits a higher extinction coefficient and a superior quantum yield, resulting in a brighter overall signal. Their spectral properties are similar enough that BDP FL can serve as a direct substitute for FITC in most instrument setups with standard FAM/FITC filter sets.
| Property | This compound | FITC (Isomer I) |
| Excitation Maximum (λex) | ~503 nm | ~495 nm |
| Emission Maximum (λem) | ~509 nm | ~519-525 nm |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | ~0.97 | ~0.92 |
| Reactive Group | Maleimide | Isothiocyanate |
| Target Residue | Cysteine (Thiol) | Lysine, N-terminus (Amine) |
| Molecular Weight | ~414.2 g/mol | ~389.4 g/mol |
Performance Comparison: Stability Matters
Beyond raw brightness, the performance of a fluorophore in experimental conditions is paramount. This is where BDP FL demonstrates its most significant advantages over FITC.
| Performance Metric | This compound | FITC |
| Photostability | Very High | Low to Moderate |
| pH Sensitivity | Relatively Insensitive | Highly Sensitive |
| Conjugate Stability | Thioether bond is stable, but retro-Michael reaction can occur with maleimide-thiol adducts. | Thiourea bond is highly stable. |
Photostability: BDP FL, as a member of the BODIPY dye class, is exceptionally photostable and resistant to photobleaching. This makes it ideal for applications requiring prolonged or intense light exposure, such as confocal microscopy and single-molecule studies. FITC, in contrast, is notoriously prone to rapid photobleaching, which can lead to signal loss during imaging experiments.
pH Sensitivity: The fluorescence of FITC is highly dependent on pH, with its intensity decreasing significantly in acidic environments. This can be a major confounding factor when studying cellular compartments with varying pH, such as endosomes and lysosomes. BDP FL's fluorescence is largely insensitive to pH, ensuring a more stable and reliable signal across different biological environments.
Conjugate Stability: While the thiourea bond formed by FITC is very stable, the thiosuccinimide linkage from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo. This can lead to de-conjugation of the dye from its target protein. However, the thiosuccinimide ring can undergo hydrolysis to a more stable, ring-opened form that prevents this reversal.
Experimental Protocols
The following are generalized protocols for labeling proteins. Optimal conditions, such as dye-to-protein ratios and incubation times, should be determined empirically for each specific protein.
Protocol 1: Thiol-Reactive Labeling with this compound
This protocol targets cysteine residues.
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
-
Removal of Reducing Agent: Remove the reducing agent using a desalting column or dialysis. This step is critical as the reducing agent will compete with the protein's thiols for reaction with the maleimide. Perform this step immediately before labeling to prevent re-oxidation of cysteines.
-
Reaction Buffer: Exchange the protein into a suitable reaction buffer, typically a phosphate buffer at pH 6.5-7.5. The inclusion of 1-5 mM EDTA can help prevent metal-catalyzed oxidation of thiols.
-
Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted, free dye from the labeled protein conjugate using a size-exclusion chromatography column, dialysis, or other suitable purification method.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~503 nm (for BDP FL).
Protocol 2: Amine-Reactive Labeling with FITC
This protocol targets primary amines (lysine residues, N-terminus).
-
Protein Preparation: Exchange the protein into an amine-free buffer at pH 8.5-9.5, such as a carbonate-bicarbonate buffer or borate buffer. Buffers containing primary amines (e.g., Tris) must be avoided.
-
Dye Preparation: Dissolve FITC in anhydrous DMSO to prepare a stock solution (e.g., 1-10 mg/mL).
-
Labeling Reaction: While gently stirring, slowly add the FITC stock solution to the protein solution. A common starting point is a 10-fold molar excess of FITC to protein. Incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted FITC using a size-exclusion chromatography column (e.g., Sephadex G-25) or extensive dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for protein) and ~495 nm (for FITC).
Conclusion and Recommendations
Both this compound and FITC are effective green fluorescent dyes, but they are not interchangeable. The choice between them should be guided by the specific demands of the experiment.
-
Choose this compound when:
-
High photostability is critical: For applications like confocal microscopy, live-cell imaging, or single-molecule tracking where samples will be illuminated for extended periods.
-
The experiment involves variable or acidic pH environments: To ensure signal consistency regardless of the pH of the cellular compartment.
-
Maximum brightness is required: When working with low-abundance targets or when a high signal-to-noise ratio is necessary.
-
Site-specific labeling of cysteine is desired: When the experimental design requires labeling at a specific, engineered cysteine residue.
-
-
Choose FITC when:
-
Labeling primary amines is the goal: For general-purpose labeling of antibodies and other proteins on accessible lysine residues.
-
The application is less demanding on photostability: Suitable for techniques like flow cytometry or some types of immunoassays where light exposure is brief.
-
Cost is a primary consideration: FITC is a classic, widely available, and more economical reagent.
-
pH is constant and neutral-to-alkaline: When the experimental buffer system is well-controlled and not acidic.
-
References
A Researcher's Guide to Mass Spectrometry Analysis of BDP FL Maleimide Labeled Peptides
For researchers, scientists, and drug development professionals, the precise analysis of peptides is paramount. Fluorescent labeling with reagents like BDP FL maleimide offers a powerful tool for detection and quantification. This guide provides a comprehensive comparison of this compound with common alternatives for mass spectrometry-based peptide analysis, supported by experimental protocols and data-driven insights.
Introduction to this compound
This compound is a thiol-reactive fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family. It is widely used for labeling cysteine residues in peptides and proteins. Its key characteristics include high photostability, a high quantum yield, and fluorescence emission in the green spectrum, similar to fluorescein (FITC).[1] These properties make it a valuable tool in various biological assays, including fluorescence microscopy and flow cytometry. However, its performance in mass spectrometry (MS) requires careful consideration due to the potential influence of the dye on peptide ionization and fragmentation.
Performance Comparison: this compound vs. Alternatives
Choosing the right fluorescent label is critical for successful mass spectrometry analysis. The ideal label should offer high reactivity and stability without compromising the ionization efficiency or introducing complex fragmentation patterns that could interfere with peptide identification. Here, we compare this compound with two other popular classes of maleimide dyes: Cyanine (Cy) dyes and Alexa Fluor dyes.
Physicochemical and Spectral Properties
A comparison of the key properties of this compound, a representative Cy dye (Cy5 maleimide), and an Alexa Fluor dye (Alexa Fluor 488 maleimide) is summarized below.
| Property | This compound | Cy5 Maleimide | Alexa Fluor 488 Maleimide |
| Excitation Max (nm) | ~503 | ~649 | ~495 |
| Emission Max (nm) | ~509 | ~670 | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 | ~250,000 | ~71,000[2] |
| Quantum Yield | High | High | High |
| Molecular Weight of Maleimide | ~414 g/mol | ~754 g/mol | ~635 g/mol |
| Charge | Neutral | Typically charged (sulfonated) | Typically charged (sulfonated) |
| Hydrophobicity | Hydrophobic[1] | Generally hydrophilic (sulfonated) | Hydrophilic[3] |
Mass Spectrometry Performance
Direct quantitative comparisons of these dyes in mass spectrometry are not extensively documented in peer-reviewed literature. However, based on their chemical structures and known fragmentation behaviors, we can infer their performance characteristics.
This compound in Mass Spectrometry:
Recent studies have shed light on the unique behavior of BODIPY-labeled peptides in mass spectrometry.[4]
-
Unique Isotopic Signature: The presence of a boron atom in the BODIPY core (with its natural isotopes ¹⁰B and ¹¹B) creates a distinct isotopic pattern in the mass spectrum. This signature can be used to selectively identify and quantify BDP FL-labeled peptides, even in complex mixtures.
-
Characteristic Fragmentation: BODIPY dyes exhibit a characteristic neutral loss of hydrogen fluoride (HF) during collision-induced dissociation (CID). This predictable fragmentation can serve as a reporter ion for the presence of the label, aiding in the identification of modified peptides.
-
Potential for In-Source Fragmentation: The stability of the BODIPY core can sometimes lead to in-source fragmentation, which may complicate spectral interpretation.
Cyanine (Cy) Dyes in Mass Spectrometry:
Cy dyes, such as Cy3 and Cy5, are widely used in proteomics.
-
Compatibility with MS: Maleimide versions of Cy dyes are generally compatible with mass spectrometry.
-
Potential for Reduced Detection Efficiency: Some studies suggest that peptides labeled with Cy dyes may be less efficiently detected in MS, particularly in MS/MS mode, compared to their unlabeled counterparts. However, this does not always hinder protein identification.
-
Charge and Hydrophilicity: The presence of sulfonic acid groups on many Cy dyes makes them charged and hydrophilic. This can alter the chromatographic retention time of labeled peptides and potentially influence their ionization efficiency.
Alexa Fluor Dyes in Mass Spectrometry:
Alexa Fluor dyes are known for their excellent photostability and brightness.
-
Hydrophilicity: Similar to Cy dyes, many Alexa Fluor maleimides are sulfonated, making them hydrophilic. This property can be advantageous for maintaining the solubility of labeled peptides.
-
MS Compatibility: While primarily designed for imaging applications, Alexa Fluor dyes have been used in MS-based proteomics. The impact on peptide fragmentation and ionization is an important consideration.
Summary of Mass Spectrometry Considerations:
| Feature | This compound | Cy Dyes (e.g., Cy5) | Alexa Fluor Dyes (e.g., AF 488) |
| Unique MS Feature | Boron isotopic signature, HF neutral loss | - | - |
| Fragmentation | Predictable loss of HF from the core | Can be complex, may affect peptide backbone fragmentation | Generally stable, but can influence fragmentation |
| Ionization Efficiency | Hydrophobic nature may influence ionization | Charge and hydrophilicity can alter ionization | Hydrophilicity may improve solubility and affect ionization |
| Peptide Identification | Unique features can aid in targeted identification | May have lower detection efficiency in some cases | Performance can be peptide-dependent |
Experimental Protocols
Peptide Labeling with this compound
This protocol provides a general guideline for labeling cysteine-containing peptides with this compound. Optimization may be required depending on the specific peptide sequence and experimental conditions.
Materials:
-
This compound
-
Cysteine-containing peptide
-
Degassed buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., L-cysteine or beta-mercaptoethanol)
-
Solid Phase Extraction (SPE) C18 cartridges for desalting
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the cysteine-containing peptide in the degassed buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of TCEP in degassed buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Reduction of Disulfide Bonds:
-
If the peptide contains disulfide bonds, add TCEP to the peptide solution to a final concentration of 1-5 mM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the reduced peptide solution.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.
-
-
Quenching the Reaction:
-
Add a 5-10 fold molar excess of the quenching reagent (e.g., L-cysteine) over the initial amount of maleimide to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Labeled Peptide:
-
Remove excess dye and quenching reagent by desalting the sample using a C18 SPE cartridge.
-
Elute the labeled peptide with an appropriate solvent (e.g., 50% acetonitrile in 0.1% formic acid).
-
Lyophilize the purified labeled peptide.
-
Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system is recommended.
LC-MS/MS Method:
-
Sample Preparation: Reconstitute the lyophilized BDP FL-labeled peptide in a suitable solvent (e.g., 0.1% formic acid in water).
-
Chromatography:
-
Load the sample onto a C18 trap column.
-
Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration (e.g., 5-40% acetonitrile in 0.1% formic acid over 60 minutes).
-
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Set the full MS scan to a resolution of 60,000 or higher.
-
Select the top 10-20 most intense precursor ions for fragmentation by HCD or CID.
-
Set the MS/MS scan to a resolution of 15,000 or higher.
-
-
Data Analysis:
-
Process the raw data using a suitable proteomics software package (e.g., Proteome Discoverer, MaxQuant).
-
Include the mass of the this compound adduct (+414.19 Da) as a variable modification on cysteine residues in the database search.
-
For targeted analysis, extract ion chromatograms for peptides exhibiting the characteristic boron isotopic pattern or the neutral loss of HF.
-
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for labeling peptides with this compound.
Caption: Logic diagram for the mass spectrometry analysis of labeled peptides.
Caption: Key considerations for different dye classes in mass spectrometry.
Conclusion
This compound is a robust fluorescent label for peptides, offering high photostability and unique characteristics that can be leveraged for advanced mass spectrometry analysis. The presence of a boron atom provides a distinct isotopic signature, and the predictable fragmentation of the BODIPY core can aid in the identification of labeled peptides. While direct quantitative comparisons with other popular dyes like Cy and Alexa Fluor maleimides in a mass spectrometry context are limited, the choice of label should be guided by the specific experimental goals. For applications requiring targeted and highly specific detection of labeled peptides, the unique features of this compound make it a compelling choice. For routine proteomics workflows, the well-established compatibility of Cy and Alexa Fluor dyes may be sufficient. Careful optimization of labeling and MS parameters is crucial for achieving high-quality, reproducible results regardless of the chosen fluorescent label.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BDP FL Maleimide: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential procedural guidance for the proper disposal of BDP FL maleimide, a fluorescent dye commonly used in bioconjugation.
This compound is a valuable tool in biological research, prized for its bright fluorescence and reactivity towards thiol groups on proteins and other biomolecules. However, its chemical nature necessitates careful disposal to mitigate potential environmental and health risks. This guide outlines the necessary steps for the safe and compliant disposal of this compound waste.
Key Chemical and Safety Data
| Property | Information | Citation |
| Chemical Name | This compound | |
| CAS Number | 773859-49-7 | [1][2] |
| Molecular Formula | C20H21BF2N4O3 | [2] |
| Appearance | Orange solid | |
| Solubility | Good in organic solvents (e.g., DMF, DMSO) | |
| Hazards of Maleimide Component | The maleimide functional group is a known alkylating agent and can be harmful. The SDS for maleimide indicates it can be toxic if swallowed, cause severe skin burns and eye damage, and may trigger allergic skin reactions. | |
| Hazards of BDP FL Dye Component | Borondipyrromethene dyes are known for their high photostability. While some BODIPY-based dyes have been noted for their low toxicity in cellular imaging applications, their environmental impact is not fully characterized, warranting caution in their disposal.[3][4] |
Experimental Protocol: Deactivation of this compound Liquid Waste
To minimize the reactivity of this compound in liquid waste streams, a deactivation step is recommended prior to collection for hazardous waste disposal. This procedure involves quenching the reactive maleimide group with an excess of a thiol-containing compound.
Materials:
-
This compound liquid waste (e.g., in DMF, DMSO, or aqueous buffer)
-
Thiol-containing quenching solution (e.g., 1 M β-mercaptoethanol or 1 M dithiothreitol (DTT) in a compatible solvent)
-
Designated hazardous chemical waste container, properly labeled
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Work in a well-ventilated area , preferably within a certified chemical fume hood.
-
Wear appropriate PPE , including a lab coat, chemical-resistant gloves (nitrile is a suitable option), and safety glasses or goggles.
-
Carefully add the thiol-containing quenching solution to the this compound liquid waste. A 10-fold molar excess of the thiol reagent is recommended to ensure complete reaction.
-
Gently mix or swirl the solution.
-
Allow the reaction to proceed for at least one hour at room temperature. This incubation period allows for the complete deactivation of the maleimide group.
-
Seal the waste container securely.
-
Label the container clearly as "Hazardous Waste: Deactivated this compound" and list all chemical components, including the quenching agent used.
-
Store the container in a designated hazardous waste accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Mandatory Safety and Disposal Procedures
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.
-
Skin and Body Protection: A laboratory coat should be worn to protect clothing and skin.
Waste Segregation and Handling:
-
Solid Waste:
-
Unused or expired solid this compound should be disposed of in its original container, placed within a secondary, sealable container, and labeled as hazardous waste.
-
Contaminated labware, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
All solutions containing this compound, including stock solutions, reaction mixtures, and instrument waste, must be collected as hazardous liquid chemical waste.
-
Do not pour any this compound waste down the drain.
-
Follow the deactivation protocol outlined above for liquid waste.
-
Spill Management:
-
In the event of a spill, evacuate the area and prevent others from entering.
-
If you are trained and it is safe to do so, contain the spill using appropriate absorbent materials.
-
Collect all contaminated materials in a sealed container and label it as hazardous waste.
-
Report the spill to your institution's EHS department.
Regulatory Compliance:
All waste containing this compound must be managed as hazardous chemical waste. It is the responsibility of the researcher to comply with all local, state, and federal regulations regarding hazardous waste disposal. Consult your institution's EHS department for specific guidance and procedures for the collection and disposal of chemical waste.
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
